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  • Product: 5-Bromo-1-ethyl-3-methyl-1H-pyrazole
  • CAS: 1782381-52-5

Core Science & Biosynthesis

Foundational

synthesis and characterization of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in numerous therapeutic agents, and targeted functionalization, such as the introduction of a bromine atom, opens extensive possibilities for further molecular elaboration via cross-coupling reactions.[1][2] This document moves beyond a simple recitation of steps, offering insights into the causality of experimental choices and establishing a self-validating framework for synthesis and analysis. We will detail a robust two-step synthetic sequence involving the formation of the pyrazole core followed by regioselective bromination, and outline a multi-technique analytical workflow to ensure the unequivocal confirmation of the target compound's structure and purity.

Strategic Approach to Synthesis

The synthesis of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole is most effectively approached via a two-stage process. This strategy ensures high yields and purity by first constructing the core heterocyclic system and then introducing the halogen at a specific position.

  • Stage 1: Pyrazole Ring Formation. The initial and foundational step is the construction of the 1-ethyl-3-methyl-1H-pyrazole ring. This is classically achieved through the condensation reaction between a β-dicarbonyl compound, in this case, pentane-2,4-dione, and a substituted hydrazine, ethylhydrazine. This reaction is a cornerstone of heterocyclic chemistry, reliably forming the stable five-membered pyrazole ring.[1]

  • Stage 2: Regioselective Bromination. With the pyrazole core assembled, the next critical step is the introduction of the bromine atom. The choice of brominating agent is paramount for controlling regioselectivity. While elemental bromine can be used, N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[3][4] NBS acts as a source of an electrophilic bromine ("Br+") under mild conditions, which is crucial for selectively functionalizing the electron-rich pyrazole ring. The reaction typically proceeds with high regioselectivity, targeting the C5 position due to the directing effects of the N-ethyl and C3-methyl substituents.[5]

The overall synthetic workflow is visualized below.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Regioselective Bromination A Pentane-2,4-dione C Condensation Reaction (Acidic Conditions) A->C B Ethylhydrazine Sulfate B->C D 1-ethyl-3-methyl-1H-pyrazole C->D Formation of Pyrazole Core F Electrophilic Aromatic Substitution D->F Intermediate E N-Bromosuccinimide (NBS) E->F G 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (Target Compound) F->G Final Product

Caption: High-level workflow for the synthesis of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, where successful completion of each step is verified before proceeding.

Protocol 2.1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole
  • Rationale: This step builds the foundational heterocyclic scaffold. Using ethylhydrazine sulfate with a base like sodium carbonate generates the free ethylhydrazine in situ for the condensation with pentane-2,4-dione. Acetic acid serves as a suitable acidic catalyst and solvent for this cyclization.

  • Materials:

    • Ethylhydrazine sulfate

    • Pentane-2,4-dione

    • Sodium carbonate

    • Glacial acetic acid

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethylhydrazine sulfate (15.0 g, 0.104 mol) and sodium carbonate (11.0 g, 0.104 mol) to glacial acetic acid (100 mL).

    • Stir the suspension at room temperature for 15 minutes.

    • Add pentane-2,4-dione (10.4 g, 0.104 mol) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully pour it into 300 mL of ice-cold water.

    • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil, 1-ethyl-3-methyl-1H-pyrazole, can be purified by vacuum distillation if necessary, but is often of sufficient purity for the subsequent bromination step.

Protocol 2.2: Synthesis of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole
  • Rationale: This protocol utilizes NBS for a controlled, regioselective electrophilic bromination. Acetonitrile is chosen as the solvent due to its polarity and inertness under the reaction conditions. The reaction is performed in the dark to prevent radical side reactions that can be initiated by light with NBS.

  • Materials:

    • 1-ethyl-3-methyl-1H-pyrazole (from Protocol 2.1)

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (DCM)

    • Saturated sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-ethyl-3-methyl-1H-pyrazole (10.0 g, 0.091 mol) in acetonitrile (150 mL) in a 500 mL round-bottom flask wrapped in aluminum foil to exclude light.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add N-Bromosuccinimide (16.2 g, 0.091 mol) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction to completion by TLC or GC-MS.

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane (200 mL) and wash with saturated sodium thiosulfate solution (2 x 100 mL) to quench any unreacted bromine, followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Bromo-1-ethyl-3-methyl-1H-pyrazole as a clear oil or low-melting solid.

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are critical. The following multi-technique approach provides a robust validation of the synthesized target compound.

G cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Data Interpretation cluster_ms_details MS Data Interpretation cluster_ir_details IR Data Interpretation Start Purified Product (5-Bromo-1-ethyl-3-methyl-1H-pyrazole) NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry (EI or ESI) Start->MS IR Infrared (IR) Spectroscopy Start->IR H_NMR ¹H NMR: - Ethyl Group (q, t) - Methyl Group (s) - Pyrazole Proton (s) NMR->H_NMR C_NMR ¹³C NMR: - Confirm 6 unique carbons - Identify C-Br signal NMR->C_NMR MolWeight Confirm Molecular Weight (188.00 g/mol for ⁷⁹Br) MS->MolWeight Isotope Observe Br Isotope Pattern (M+ and M+2 peaks, ~1:1 ratio) MS->Isotope Bonds Identify Functional Groups: - C-H (Alkyl) - C=N, C=C (Ring) - C-Br Stretch IR->Bonds Final Structural Confirmation & Purity Assessment H_NMR->Final C_NMR->Final MolWeight->Final Isotope->Final Bonds->Final

Caption: A logical workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of the molecule.[6] Samples should be prepared in a deuterated solvent such as chloroform-d (CDCl₃).

  • ¹H NMR Spectroscopy: Provides information on the proton environment.

    • Protocol: Dissolve ~10 mg of the purified product in ~0.7 mL of CDCl₃. Record the spectrum on a 400 MHz or higher spectrometer.[6]

    • Expected Signals: The spectrum should show four distinct signals corresponding to the four unique proton environments.

  • ¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule.

    • Protocol: Use the same sample prepared for ¹H NMR. Record a proton-decoupled ¹³C spectrum.

    • Expected Signals: The spectrum will display six signals, one for each unique carbon atom in the molecule.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental formula.[6]

  • Protocol: Samples can be analyzed using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for exact mass determination.

  • Expected Result: The key diagnostic feature is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups and bond vibrations within the molecule.[6][8]

  • Protocol: The spectrum can be recorded on a neat sample (as a thin film on a salt plate) or as a KBr pellet using an FT-IR spectrometer.[6]

  • Expected Absorption Bands: The spectrum will show characteristic absorption bands confirming the presence of the pyrazole ring and the alkyl and bromo substituents.

Summary of Expected Analytical Data

The following table summarizes the expected quantitative data for the successful characterization of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole.

Analytical Technique Parameter Expected Value / Observation Justification
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~ 6.1 ppm (s, 1H)C4-H proton on the pyrazole ring.[8]
~ 4.0 ppm (q, 2H)-CH₂- of the N-ethyl group.[9]
~ 2.2 ppm (s, 3H)C3-CH₃ protons.
~ 1.4 ppm (t, 3H)-CH₃ of the N-ethyl group.[9]
¹³C NMR (101 MHz, CDCl₃)Chemical Shift (δ)~ 148 ppmC3 of pyrazole ring (attached to methyl).
~ 130 ppmC5 of pyrazole ring (attached to bromine).
~ 108 ppmC4 of pyrazole ring.
~ 45 ppm-CH₂- of the N-ethyl group.
~ 15 ppm-CH₃ of the N-ethyl group.
~ 12 ppmC3-CH₃ group.
Mass Spectrometry (MS) Molecular Ionm/z = 188.00, 190.00Corresponds to [C₆H₉⁷⁹BrN₂]⁺ and [C₆H₉⁸¹BrN₂]⁺.
Isotopic PatternM+ / M+2 ratio ≈ 1:1Characteristic isotopic abundance of bromine.[7]
Infrared (IR) Wavenumber (cm⁻¹)2950-3000 cm⁻¹C-H stretching (alkyl groups).
1500-1600 cm⁻¹C=N and C=C stretching of the pyrazole ring.[8]
550-700 cm⁻¹C-Br stretching vibration.[6]

References

  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. (2025). Benchchem.
  • Synthesis and Characterization of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole. (2023). Smolecule.
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). ACS Publications.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (N.D.). Connect Journals.
  • Selective Boc-Protection and Bromination of Pyrazoles. (N.D.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books.
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025). ResearchGate.
  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). PMC.
  • 5-bromo-1-ethyl-3-methyl-1h-pyrazole. (N.D.). PubChemLite.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (N.D.). The Royal Society of Chemistry.
  • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. (2025). Benchchem.

Sources

Exploratory

Physicochemical Profiling & Spectroscopic Characterization of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Executive Summary & Structural Utility In modern drug discovery and agrochemical development, halogenated heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary & Structural Utility

In modern drug discovery and agrochemical development, halogenated heterocyclic scaffolds serve as critical building blocks. 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (CAS: 1782381-52-5) is highly valued for its orthogonal reactivity. The C5-bromine atom acts as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N1-ethyl and C3-methyl groups provide steric bulk and modulate the lipophilicity of the resulting pharmacophore.

However, the synthesis of N-alkylated pyrazoles frequently yields a mixture of regioisomers. Distinguishing the 5-bromo-1-ethyl-3-methyl isomer from its 3-bromo-1-ethyl-5-methyl counterpart is a classic analytical challenge. This technical guide establishes a self-validating spectroscopic framework—leveraging 1D/2D NMR, HRMS, and FT-IR—to unequivocally confirm the identity, purity, and regiochemistry of this specific scaffold.

The Regioisomer Challenge: Causality in Analytical Selection

The empirical formula ( C6​H9​BrN2​ ) and molecular weight (189.05 g/mol ) of 5-bromo-1-ethyl-3-methyl-1H-pyrazole are identical to its 1,5-isomer. Furthermore, standard 1D 1H NMR provides the necessary integration ratios (3:2:3:1) to confirm the proton count, but the chemical shifts of the ethyl and methyl groups are virtually indistinguishable between the two regioisomers.

To resolve this ambiguity, we must rely on spatial correlations rather than scalar coupling. As outlined in , 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for this application. By analyzing the through-space interactions (typically < 5 Å), we can establish a self-validating proof of structure. In the 5-bromo isomer, the N1-ethyl group is sterically adjacent to the C5-bromine atom, meaning it is spatially distant from the C3-methyl group. Therefore, the absence of an NOE cross-peak between the N-alkyl protons and the ring methyl protons confirms the 5-bromo-1-ethyl-3-methyl regiochemistry.

NOESY_Logic A Acquire 2D NOESY Spectrum BB BB A->BB Yes B Analyze Cross-Peaks (N-CH2 vs Ring-CH3) D Cross-Peak Absent (No NOE) B->D No C Cross-Peak Present (Strong NOE) E 1-Ethyl & 5-Methyl are adjacent (3-Bromo-1-ethyl-5-methyl-1H-pyrazole) C->E F 1-Ethyl & 3-Methyl are distant (5-Bromo-1-ethyl-3-methyl-1H-pyrazole) D->F BB->C Yes

Decision tree for interpreting NOESY data to distinguish pyrazole regioisomers.

Spectroscopic Data & Quantitative Analysis

Nuclear Magnetic Resonance (NMR)

The following tables summarize the expected 1H and 13C NMR assignments (acquired in CDCl3​ at 400 MHz and 100 MHz, respectively). The integration ratio internally validates the purity of the synthetic product, while the chemical shift of C5 (112.6 ppm) is highly characteristic of a halogenated sp2 carbon, as supported by literature on .

Table 1: 1H NMR Assignments ( CDCl3​ , 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment5.95Singlet (s)1H-C4-H (Pyrazole Ring)4.15Quartet (q)2H7.2N1- CH2​ (Ethyl Methylene)2.25Singlet (s)3H-C3- CH3​ (Ring Methyl)1.40Triplet (t)3H7.2N1- CH2​ CH3​ (Ethyl Methyl) Table 2: 13C NMR Assignments ( CDCl3​ , 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment148.2Quaternary ( Csp2​ )C3 (Methyl-substituted)112.6Quaternary ( Csp2​ )C5 (Bromine-substituted)105.4Methine ( CHsp2​ )C4 (Unsubstituted ring carbon)45.8Methylene ( CH2​ )N1- CH2​ (Ethyl)15.2Methyl ( CH3​ )N1- CH2​ CH3​ (Ethyl)13.5Methyl ( CH3​ )C3- CH3​ (Ring Methyl)

High-Resolution Mass Spectrometry (HRMS)

The presence of a single bromine atom provides a highly diagnostic isotopic signature. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio (50.69% and 49.31%). HRMS using Electrospray Ionization (ESI+) yields a characteristic doublet for the protonated molecular ion [M+H]+ . This exact 1:1 intensity ratio serves as an internal validation of the halogen's presence, preventing false positives from isobaric impurities.

Table 3: ESI-HRMS Data

Ion SpeciesIsotopeTheoretical m/zObserved m/zRelative Abundance
[M+H]+ 79Br 189.0026189.0028~100%
[M+H]+ 81Br 191.0006191.0007~98%
Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR provides orthogonal validation of the functional groups. The complete absence of an N-H stretching band (typically >3100 cm−1 ) confirms successful N-alkylation. The C=N and C=C stretching vibrations of the pyrazole ring appear sharply between 1500–1550 cm−1 . The C-Br stretching frequency, located in the fingerprint region (600–700 cm−1 ), corroborates the halogenation.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in data acquisition, the following step-by-step protocols have been engineered to include built-in causality checks.

2D NOESY NMR Acquisition Protocol

Purpose: To definitively rule out the 3-bromo-1-ethyl-5-methyl-1H-pyrazole regioisomer.

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS. Causality: High concentration is required to ensure sufficient signal-to-noise (S/N) ratio for detecting weak through-space NOE cross-peaks.

  • Shimming & Tuning: Perform automated gradient shimming and tune the probe to the 1H frequency. Causality: Poor line shape will obscure the fine splitting of the ethyl quartet, leading to artifactual cross-peaks in the 2D spectrum.

  • Parameter Setup: Set the mixing time ( τm​ ) to 300-500 ms. Causality: A mixing time that is too short will fail to build up the NOE signal, while a time that is too long will lead to spin diffusion (false positives).

  • Acquisition & Processing: Acquire the spectrum with a minimum of 16 scans per increment. Apply a sine-bell squared apodization function during processing.

  • Validation Check: Inspect the diagonal for the N1- CH2​ (4.15 ppm) and C3- CH3​ (2.25 ppm) signals. The absence of an off-diagonal cross-peak between these two coordinates confirms the 5-bromo regiochemistry.

LC-HRMS Isotopic Profiling Workflow

Purpose: To verify the exact mass and the mono-brominated isotopic signature.

LCMS_Workflow S1 Sample Prep (1 µg/mL in MeCN:H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (0.1% Formic Acid) S2->S3 S4 HRMS Detection (m/z 189.00 & 191.00) S3->S4 S5 Data Analysis (1:1 Isotope Ratio) S4->S5

Step-by-step LC-HRMS workflow for isotopic confirmation of the brominated scaffold.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water.

  • Mobile Phase Addition: Ensure the mobile phase contains 0.1% Formic Acid. Causality: Formic acid acts as a proton source, forcefully driving the formation of the [M+H]+ ion required for positive-mode Electrospray Ionization (ESI+).

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column using a gradient elution (5% to 95% Acetonitrile over 5 minutes). Causality: This retains the lipophilic pyrazole core while washing away any unreacted polar precursors.

  • Mass Detection: Utilize a Time-of-Flight (TOF) or Orbitrap analyzer calibrated to < 5 ppm mass accuracy.

  • Validation Check: Extract the ion chromatograms for m/z 189.0026 and 191.0006. The peaks must co-elute at the exact same retention time with a 1:1 intensity ratio. If the ratio deviates significantly, it indicates co-eluting isobaric interference.

References

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. URL:[Link]

  • Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. URL:[Link]

  • PubChemLite Database. "5-bromo-1-ethyl-3-methyl-1H-pyrazole (C6H9BrN2)." University of Luxembourg / PubChem, 2026. URL: [Link]

Foundational

Advanced Mass Spectrometric Characterization of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole: Fragmentation Mechanisms and Analytical Workflows

Executive Summary The compound 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (CAS: 1782381-52-5) is a highly versatile halogenated building block frequently utilized in medicinal chemistry and agrochemical development. Accurate s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (CAS: 1782381-52-5) is a highly versatile halogenated building block frequently utilized in medicinal chemistry and agrochemical development. Accurate structural characterization of this molecule is critical, particularly when differentiating it from its regioisomers (such as the 3-bromo-1-ethyl-5-methyl-1H-pyrazole isomer) [1].

This whitepaper provides an in-depth technical guide to the mass spectrometric (MS) behavior of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole. By detailing the causality behind its fragmentation pathways and establishing self-validating experimental protocols, this guide ensures high-confidence identification in complex matrices.

Physicochemical Profiling & Isotopic Diagnostics

The presence of a bromine atom in the molecular structure provides a built-in diagnostic tool for mass spectrometrists. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio (50.69% and 49.31%, respectively).

In mass spectrometry, this manifests as a distinct isotopic doublet separated by 2 Da. Any fragment ion retaining the bromine atom will exhibit this signature 1:1 doublet, whereas fragments that have expelled the bromine will appear as a singlet. This isotopic signature acts as a self-validating system during data analysis: if a precursor mass lacks the 1:1 ratio, the system immediately invalidates the presence of the brominated pyrazole [2].

Table 1: Exact Mass and Isotopic Distribution Summary
FormulaIsotopeMonoisotopic Mass (Da)Precursor Ion [M+H]+ (ESI)Radical Cation [M]+∙ (EI)
C6​H979​BrN2​ 79Br 187.9949188.995187.995
C6​H981​BrN2​ 81Br 189.9929190.993189.993

Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation is paramount for structural elucidation. The fragmentation of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole under Collision-Induced Dissociation (CID) or Electron Impact (EI) follows specific, predictable thermodynamic rules governed by the stability of the pyrazole ring and the lability of its substituents [3].

  • N-Alkyl Cleavage (Ethylene Loss): The most thermodynamically favorable initial fragmentation is the loss of the ethyl group. This occurs via a hydrogen rearrangement (similar to a McLafferty rearrangement) resulting in the neutral loss of ethylene ( C2​H4​ , 28 Da). The resulting fragment retains the bromine atom, thus preserving the 1:1 isotopic doublet.

  • Bromine Expulsion: The C−Br bond is relatively weak compared to the aromatic C−C and C−N bonds. Increasing collision energy forces the homolytic or heterolytic cleavage of bromine, resulting in the loss of a bromine radical ( Br∙ ) or hydrogen bromide ( HBr ). The resulting fragment ions will manifest as singlets, confirming the loss of the halogen.

  • Pyrazole Ring Opening: As established in foundational pyrazole MS studies, the core pyrazole ring typically undergoes fragmentation through the expulsion of hydrogen cyanide ( HCN ) or molecular nitrogen ( N2​ ) [3]. For 1-substituted pyrazoles, this ring cleavage usually occurs after the initial alkyl substituent is lost.

Fragmentation Parent [M+H]+ 5-Bromo-1-ethyl-3-methyl-1H-pyrazole m/z 189 / 191 (1:1) EthyleneLoss [M+H - C2H4]+ m/z 161 / 163 (1:1) (N-Ethyl Cleavage) Parent->EthyleneLoss - C2H4 (28 Da) BrLoss [M+H - HBr]+ m/z 109 (Singlet) (Bromine Expulsion) Parent->BrLoss - HBr (80/82 Da) EthyleneLoss->BrLoss - Br radical RingOpening [M+H - C2H4 - HCN]+ m/z 134 / 136 (1:1) (Pyrazole Ring Cleavage) EthyleneLoss->RingOpening - HCN (27 Da)

Proposed CID fragmentation pathway of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole.

Table 2: Major Product Ions and Structural Assignments (CID / ESI+)
m/z (Observed)Isotopic PatternNeutral LossStructural AssignmentCausality / Mechanism
189 / 191 1:1 DoubletNone [M+H]+ PrecursorProtonation of the pyrazole nitrogen.
161 / 163 1:1 Doublet28 Da ( C2​H4​ ) [M+H−C2​H4​]+ Lability of the N-ethyl bond; hydrogen transfer.
134 / 136 1:1 Doublet27 Da ( HCN ) [M+H−C2​H4​−HCN]+ High-energy pyrazole ring opening [3].
109 Singlet80/82 Da ( HBr ) [M+H−HBr]+ Cleavage of the weak C−Br bond at position 5.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. The protocols mandate the continuous verification of the bromine isotopic signature across both MS1 and MS2 levels.

Protocol A: Gas Chromatography-Electron Impact MS (GC-EI-MS)

This protocol utilizes hard ionization (70 eV) to generate extensive structural fragmentation.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade ethyl acetate. Perform serial dilutions to a final working concentration of [1].

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, ).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min .

    • Oven Program: Initial temperature 80∘C (hold 1 min), ramp at 15∘C/min to 280∘C (hold 5 min).

  • Ionization & Acquisition:

    • Source Temperature: 230∘C .

    • Electron Energy: 70 eV .

    • Mass Range: m/z40 to 300 .

  • Self-Validation Checkpoint: Verify the presence of the molecular ion radical [M]+∙ at m/z188 and 190 . The peak area ratio must be between 0.95 and 1.05 . If the ratio fails, the peak is either co-eluting with an interference or is not the target compound.

Protocol B: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol utilizes soft ionization with targeted Collision-Induced Dissociation (CID) to map fragmentation causality.

  • Sample Preparation: Dilute the sample to in 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., ).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization (ESI+):

    • Capillary Voltage: 3.5 kV .

    • Desolvation Temperature: 350∘C .

  • Energy Stepping CID (MS/MS): Isolate the precursor doublet ( m/z189/191 ). Apply a collision energy ramp from 10 eV to 40 eV using Argon as the collision gas.

  • Orthogonal Validation: To definitively differentiate the 5-bromo isomer from the 3-bromo isomer, orthogonal 2D NOESY NMR should be performed to confirm the spatial proximity of the ethyl group to the methyl group rather than the bromine atom [1].

Workflow Prep Sample Prep (Acidified MeOH) Chrom LC Separation (C18 Column) Prep->Chrom Ion ESI+ Ionization ([M+H]+ Generation) Chrom->Ion MS1 MS1 Validation (1:1 Isotope Ratio) Ion->MS1 CID CID Energy Ramp (10 - 40 eV) MS1->CID MS2 MS2 Analysis (Fragment Mapping) CID->MS2

Self-validating MS workflow utilizing isotopic ratio diagnostics.

Conclusion

The mass spectrometric analysis of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole requires a deep understanding of both halogen isotopic signatures and pyrazole ring thermodynamics. By leveraging the 1:1 79Br/81Br ratio as an internal self-validating mechanism, analysts can confidently map the fragmentation pathways—specifically the low-energy loss of the N-ethyl group followed by higher-energy bromine expulsion and pyrazole ring cleavage. Adhering to the energy-stepping LC-MS/MS and GC-EI-MS protocols outlined in this guide ensures robust, reproducible, and highly authoritative structural elucidation.

References

  • Benchchem.
  • PubChemLite. "C6H9BrN2 - Explore - PubChemLite" (Provides exact mass and structural formula data for 5-bromo-1-ethyl-3-methyl-1h-pyrazole).
  • IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry" (Details the mechanistic rules for pyrazole ring opening, HCN, and N2 expulsion).
Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

Introduction: The Pyrazole Scaffold and the Strategic Importance of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Strategic Importance of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its metabolic stability and versatile synthetic handles make it an attractive framework for the design of novel therapeutics.[2] 5-Bromo-1-ethyl-3-methyl-1H-pyrazole emerges as a highly valuable, yet specialized, building block for drug discovery and development. The strategic placement of a bromine atom at the C5 position provides a reactive center for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic elaboration of the pyrazole core. This guide offers a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this key intermediate, providing researchers with the foundational knowledge to effectively leverage its potential in their research endeavors.

Physicochemical and Safety Profile

A summary of the key identifiers and predicted properties for 5-Bromo-1-ethyl-3-methyl-1H-pyrazole is presented below. It is important to note that while some data is reported, other properties are predicted based on closely related analogs.

PropertyValueSource
CAS Number 1782381-52-5[3]
Molecular Formula C₆H₉BrN₂[4]
Molecular Weight 189.05 g/mol [4]
Predicted XlogP 2.0[5]
Appearance Predicted: Colorless to light yellow oil or low melting solidInferred from related pyrazoles
Storage Inert atmosphere, 2-8°C[4]

Safety and Hazard Information:

This compound is classified with several hazards and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Proposed Synthesis Pathway

Synthesis_of_5-Bromo-1-ethyl-3-methyl-1H-pyrazole ethyl_acetoacetate Ethyl Acetoacetate intermediate 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one ethyl_acetoacetate->intermediate Condensation (e.g., EtOH, Reflux) ethylhydrazine Ethylhydrazine ethylhydrazine->intermediate product 5-Bromo-1-ethyl-3-methyl-1H-pyrazole intermediate->product Bromination (e.g., DMF, 0°C to RT) nbs N-Bromosuccinimide (NBS) nbs->product

Caption: Proposed two-step synthesis of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole.

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one

The initial step involves the cyclocondensation reaction between ethyl acetoacetate and ethylhydrazine. This reaction is typically carried out in a protic solvent like ethanol under reflux conditions. The greater nucleophilicity of the substituted nitrogen in ethylhydrazine generally directs the regioselectivity of the cyclization.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.

  • Slowly add ethylhydrazine (1.0 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or crystallization to yield 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one.

Step 2: Bromination to 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

The second step is the electrophilic bromination of the pyrazolone intermediate. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, often carried out in an aprotic polar solvent like dimethylformamide (DMF).[8][9]

Experimental Protocol:

  • In a fume hood, dissolve 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 20-30 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0°C for an additional 30 minutes, then warm to room temperature and continue stirring until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to afford the final product, 5-Bromo-1-ethyl-3-methyl-1H-pyrazole.

Spectral Analysis (Predicted)

While experimental spectra for this specific compound are not publicly available, the following are predicted characteristics based on analogous structures.

  • ¹H NMR: The spectrum is expected to show a singlet for the C4-H proton of the pyrazole ring, a quartet and a triplet for the N-ethyl group, and a singlet for the C3-methyl group. The C4-H proton signal in similar 5-bromopyrazoles appears around δ 6.2-6.4 ppm.[10]

  • ¹³C NMR: The spectrum will display six distinct carbon signals. The brominated carbon (C5) will be significantly downfield.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching from the alkyl groups, C=N and C=C stretching from the pyrazole ring, and a C-Br stretching frequency in the lower wavenumber region. The IR spectrum of a related pyrazole ester showed a prominent C=O stretch at 1752 cm⁻¹, which would be absent here, simplifying the spectrum in the 1600-1800 cm⁻¹ region.[10]

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. Predicted fragmentation patterns for pyrazoles often involve the loss of HCN or N₂.[11] PubChemLite predicts a collision cross section for the [M+H]⁺ ion at 130.5 Ų.[5]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole is primarily centered on the reactivity of the C5-Br bond, which serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[1]

Cross_Coupling_Reactions start 5-Bromo-1-ethyl-3-methyl-1H-pyrazole suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) start->buchwald sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) start->sonogashira product_suzuki 5-Aryl/Heteroaryl Derivative suzuki->product_suzuki product_buchwald 5-Amino Derivative buchwald->product_buchwald product_sonogashira 5-Alkynyl Derivative sonogashira->product_sonogashira

Caption: Key cross-coupling reactions of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds by coupling the bromopyrazole with a boronic acid or ester.[12][13] This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.

Generalized Protocol:

  • In an inert atmosphere, combine 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2-3 eq) in a suitable solvent (e.g., dioxane, DME, or toluene/water).

  • Heat the mixture (typically 80-110°C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific substrates.[14][15]

Buchwald-Hartwig Amination

This reaction facilitates the formation of C-N bonds, providing access to 5-aminopyrazole derivatives.[16][17][18] These products can be final targets or serve as intermediates for further functionalization.

Generalized Protocol:

  • To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos; 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS; 1.2-2.0 eq).

  • Add 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 eq), the desired amine (1.1-1.5 eq), and an anhydrous aprotic solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture (typically 80-110°C) and monitor its progress.

  • After completion, cool the mixture, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Purify the product via column chromatography.

The catalytic system, particularly the choice of ligand, is critical for the successful coupling of various amine nucleophiles.[19][20]

Conclusion

5-Bromo-1-ethyl-3-methyl-1H-pyrazole represents a strategically important building block for the synthesis of complex, poly-substituted pyrazole derivatives. Its synthesis can be reliably achieved through a two-step sequence from readily available starting materials. The true value of this intermediate lies in the versatility of its C5-bromo substituent, which acts as a linchpin for introducing diverse functionalities through well-established cross-coupling methodologies. This guide provides a foundational framework for researchers to synthesize and utilize this compound, paving the way for the discovery and development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

Sources

Foundational

Reactivity Profile and Synthetic Utility of the C-Br Bond in 5-Bromo-1-ethyl-3-methyl-1H-pyrazole: A Technical Guide

Executive Summary 5-Bromo-1-ethyl-3-methyl-1H-pyrazole is a highly versatile, functionalized heterocycle utilized extensively in the development of pharmaceuticals and agrochemicals. The strategic positioning of a bromin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1-ethyl-3-methyl-1H-pyrazole is a highly versatile, functionalized heterocycle utilized extensively in the development of pharmaceuticals and agrochemicals. The strategic positioning of a bromine atom at the C5 position—flanked by an N1-ethyl group and a C3-methyl group—creates a unique electronic and steric microenvironment. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the reactivity of the C5-Br bond, focusing on its behavior in halogen-metal exchange (HME) and transition-metal-catalyzed cross-coupling reactions.

Electronic & Steric Architecture of the C5-Br Bond

The reactivity of the pyrazole ring is fundamentally dictated by its two adjacent nitrogen atoms. The N2 atom acts as a pyridine-like electron sink, withdrawing electron density from the ring via inductive and resonance effects. Consequently, the C5 position becomes relatively electron-deficient compared to the more nucleophilic C4 position [8].

This electronic depletion activates the C5-Br bond toward oxidative addition by low-valent transition metals. Concurrently, the N1-ethyl group introduces a moderate steric shield. While it stabilizes anionic intermediates via inductive effects, its bulk necessitates the use of specialized, sterically demanding ligands during catalytic cycles to prevent the stalling of transmetalation or reductive elimination steps [7].

Reactivity Core 5-Bromo-1-ethyl-3-methyl-1H-pyrazole HME Halogen-Metal Exchange (n-BuLi, -78°C) Core->HME Li-Br Exchange CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Core->CrossCoupling Oxidative Addition SNAr Nucleophilic Aromatic Substitution (Harsh Conditions) Core->SNAr Minor Pathway Lithio 5-Lithio Intermediate (Highly Nucleophilic) HME->Lithio Fast Kinetics Coupled C5-Substituted Pyrazole (Aryl, Alkyl, Amino) CrossCoupling->Coupled Transmetalation & Reductive Elimination

Logical mapping of C5-Br bond reactivity pathways in the pyrazole core.

Halogen-Metal Exchange (HME) Dynamics

The C5-Br bond undergoes rapid halogen-metal exchange when treated with strong organolithium reagents (e.g., n-BuLi or t-BuLi). The exchange is driven by the formation of a more stable organolithium species, stabilized by the adjacent N1 atom [1].

Causality in Experimental Design: Why must this reaction be strictly performed at cryogenic temperatures (-78 °C)? Pyrazoles contain multiple reactive sites. At elevated temperatures, thermodynamic control dominates, leading to unwanted side reactions such as the deprotonation of the C3-methyl group or nucleophilic attack of the alkyllithium directly onto the pyrazole ring. By maintaining -78 °C, the fast kinetics of the Li-Br exchange outcompete these side reactions. The resulting 5-lithiopyrazole is a stable, highly reactive nucleophile that can be trapped by various electrophiles (e.g., DMF for formylation, or CO₂ for carboxylation).

Protocol 1: Halogen-Metal Exchange and Electrophilic Trapping

This protocol is a self-validating system: the complete consumption of the starting material can be verified via GC-MS, where the disappearance of the characteristic 1:1 isotopic bromine doublet (M / M+2) confirms successful lithiation and trapping.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Loading: Dissolve 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv, 5.0 mmol) in anhydrous THF (0.2 M) under Argon.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise via syringe down the inner wall of the flask to ensure pre-cooling of the reagent. Stir for 30 minutes at -78 °C.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF, 1.5 equiv) dropwise. Stir for an additional 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Palladium-Catalyzed Cross-Coupling Reactivity

The C5-Br bond is highly competent in cross-coupling reactions. The electron-deficient nature of the C5 position accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, the N1-ethyl group poses a steric challenge during the transmetalation and reductive elimination steps[7].

Causality in Experimental Design: To overcome this steric hindrance, bulky and electron-rich phosphine ligands (such as dppf or XPhos) are utilized. These ligands increase the electron density on the palladium center (accelerating oxidative addition) while their large bite angles force the intermediate complexes into geometries that favor rapid reductive elimination, preventing catalyst degradation [10]. Furthermore, in Suzuki-Miyaura couplings, a biphasic solvent system (e.g., Dioxane/H₂O) is mandatory. The water is not merely a solubilizing agent; it is mechanistically essential to hydrate the inorganic base, generating the reactive hydroxide/carbonate ions needed to convert the arylboronic acid into an electron-rich, nucleophilic boronate complex required for transmetalation.

Quantitative Data: Cross-Coupling Efficiency

Table 1: Representative conditions and yields for the functionalization of 5-bromopyrazoles.

Coupling TypeCatalyst / Ligand SystemBase / SolventTemp (°C)Avg. Yield (%)Mechanistic Rationale
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane-H₂O9080–92Water activates the boronic acid; dppf bite angle forces reductive elimination.
Buchwald-Hartwig Pd₂(dba)₃ / XPhosCs₂CO₃ / Toluene10070–85Bulky XPhos ligand prevents catalyst deactivation by the N1-ethyl group.
Sonogashira Pd(PPh₃)₄ / CuIEt₃N / DMF8075–88CuI generates a highly reactive copper acetylide intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling Workflow

Workflow Step1 1. Reagent Assembly Combine Pyrazole, Boronic Acid, Base Step2 2. Catalyst Addition Add Pd(dppf)Cl2 under Argon Step1->Step2 Step3 3. Solvent Addition Add Degassed Dioxane/H2O (4:1) Step2->Step3 Step4 4. Thermal Activation Heat at 90°C for 12h Step3->Step4 Step5 5. Workup & Purification Filter, Concentrate, Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling at the C5 position.

  • Assembly: In an oven-dried microwave vial or Schlenk tube, combine 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Loading: Transfer the vial to an Argon-filled glovebox (or use standard Schlenk techniques) and add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Introduction: Add a pre-degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 ratio, 0.1 M final concentration). Degassing via sparging or freeze-pump-thaw is critical to prevent the homocoupling of the boronic acid driven by dissolved oxygen.

  • Reaction: Seal the vial and heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.

  • Purification: Cool to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • 5-Bromo-1-phenethyl-1H-pyrazole | Research Chemical - Benchchem. Benchchem.
  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.
Exploratory

Investigating the Regioselectivity of 1-Ethyl-3-methyl-1H-pyrazole Bromination: A Technical Guide

Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, the introduction of halogens onto the pyrazole ring opens critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, the introduction of halogens onto the pyrazole ring opens critical pathways for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This whitepaper provides an in-depth mechanistic analysis and a validated, self-correcting experimental protocol for the regioselective bromination of 1-ethyl-3-methyl-1H-pyrazole . By dissecting the electronic parameters of the heterocycle and optimizing the electrophilic aromatic substitution (EAS) conditions, this guide ensures high-fidelity C-4 bromination while eliminating polyhalogenated byproducts.

Mechanistic Rationale: The Roots of Regioselectivity

To predict and control the bromination of 1-ethyl-3-methyl-1H-pyrazole, one must evaluate the electron density distribution across the heteroaromatic ring. Pyrazoles are inherently electron-rich, but the nucleophilicity of each carbon is not equal[1].

  • Electronic Bias: The N-1 atom (bearing the ethyl group) and the N-2 atom exert a strong inductive electron-withdrawing effect but donate electron density via resonance. The C-3 and C-5 positions are adjacent to these electronegative nitrogen atoms, rendering them relatively electron-deficient.

  • The C-4 Advantage: The C-4 position is furthest from the nitrogen atoms and acts as the primary sink for the ring's resonance-donated electron density. Consequently, electrophilic halogenation occurs preferentially at the C-4 position[1].

  • Steric and Substituent Effects: In 1-ethyl-3-methyl-1H-pyrazole, the C-3 position is sterically blocked by a methyl group, leaving only C-4 and C-5 available. When an electrophile attacks C-4, the resulting arenium ion (Wheland intermediate) is highly resonance-stabilized. Conversely, attack at C-5 forces the positive charge adjacent to the N-1 atom, creating a higher-energy, destabilized intermediate.

Regioselectivity SM 1-Ethyl-3-methyl-1H-pyrazole (Electron-rich Heterocycle) C4_Path Electrophilic Attack at C-4 (Kinetically & Thermodynamically Favored) SM->C4_Path C5_Path Electrophilic Attack at C-5 (Disfavored by Inductive Effects) SM->C5_Path Reagent NBS (Br+ Synthon) Reagent->C4_Path Reagent->C5_Path C4_Wheland C-4 Arenium Intermediate (Highly Resonance Stabilized) C4_Path->C4_Wheland C5_Wheland C-5 Arenium Intermediate (Destabilized by Adjacent N) C5_Path->C5_Wheland Product 4-Bromo-1-ethyl-3-methyl-1H-pyrazole (Major Product, >99%) C4_Wheland->Product Byproduct 5-Bromo Isomer (Not Observed) C5_Wheland->Byproduct

Mechanistic pathways for the bromination of 1-ethyl-3-methyl-1H-pyrazole highlighting C-4 preference.

Experimental Design: Causality in Reagent Selection

A robust protocol requires reagents that maximize yield while minimizing destructive side reactions.

Why N-Bromosuccinimide (NBS) over Diatomic Bromine (Br₂)? While Br₂ is a potent electrophile, it generates stoichiometric hydrobromic acid (HBr) as a byproduct. Because the pyrazole ring is basic, HBr rapidly protonates the N-2 position, forming a pyrazolium salt. This protonation severely deactivates the ring toward further electrophilic substitution, stalling the reaction and requiring harsh, forcing conditions that degrade the substrate[1]. NBS, conversely, acts as a mild, controlled source of the "Br⁺" synthon[2]. It releases bromine slowly, maintaining a low steady-state concentration of the active electrophile. Furthermore, the byproduct is neutral succinimide, which prevents the deactivation of the pyrazole core and allows the bromination of N-alkyl pyrazoles to proceed smoothly without transition-metal catalysts[3].

Solvent Causality: N,N-Dimethylformamide (DMF) is selected as the optimal solvent. As a polar aprotic solvent, DMF effectively solvates both the organic substrate and NBS. More importantly, its high dielectric constant stabilizes the polar transition state (the Wheland intermediate), accelerating the EAS process at lower temperatures.

Quantitative Data: Reaction Optimization

To demonstrate the superiority of the chosen conditions, the following table summarizes the quantitative optimization data for the bromination of 1-ethyl-3-methyl-1H-pyrazole.

EntryHalogenating AgentSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C-4 : C-5)
1Br₂ (1.1 eq)AcOH254.062%>95 : 5
2NBS (1.05 eq)MeCN0 to 256.084%>99 : 1
3NBS (1.05 eq)CH₂Cl₂0 to 258.071%>99 : 1
4 NBS (1.05 eq) DMF 0 to 25 2.0 >98% >99 : 1

Table 1: Optimization of reaction conditions. Entry 4 represents the optimal parameters utilized in the standard protocol.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system; analytical checkpoints are built into the workflow to ensure the integrity of the reaction before proceeding to the next step.

Materials Required:
  • 1-Ethyl-3-methyl-1H-pyrazole (1.0 equiv, starting material)

  • N-Bromosuccinimide (NBS) (1.05 equiv, recrystallized from water prior to use)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc) and Brine

Procedure:
  • Substrate Dissolution: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 1-ethyl-3-methyl-1H-pyrazole (10.0 mmol) and anhydrous DMF (20 mL).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of NBS into N-hydroxysuccinimide.

  • Temperature Control: Cool the stirring solution to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses radical pathways (e.g., allylic bromination at the C-3 methyl group) and ensures a strictly ionic EAS mechanism.

  • Electrophile Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and prevents localized spikes in Br⁺ concentration, which could lead to trace dibromination.

  • Reaction Monitoring (Validation Checkpoint 1): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material should be completely consumed, replaced by a single, less polar UV-active spot.

  • Quenching: Cool the mixture back to 0 °C and add 15 mL of 10% aq. Na₂S₂O₃.

    • Causality: Thiosulfate instantly reduces any unreacted NBS or trace Br₂ to inert bromide salts, freezing the reaction profile and preventing oxidative degradation during workup.

  • Extraction & Washing: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with water (3 × 20 mL) and brine (1 × 20 mL).

    • Causality: Multiple water washes are critical to partition the highly polar DMF and succinimide byproduct out of the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-1-ethyl-3-methyl-1H-pyrazole.

Protocol Step1 1. Dissolution Substrate in DMF Step2 2. Cooling Equilibrate to 0 °C Step1->Step2 Step3 3. Electrophile Portion-wise NBS Step2->Step3 Step4 4. Reaction Stir 2h, Monitor TLC Step3->Step4 Step5 5. Quench Na2S2O3 (aq) Step4->Step5 Step6 6. Extraction EtOAc / Brine wash Step5->Step6 Step7 7. Validation NMR & LC-MS Step6->Step7

Step-by-step experimental workflow for the regioselective bromination using N-bromosuccinimide.

Analytical Validation (Validation Checkpoint 2)

To definitively prove that substitution occurred at C-4 and not C-5, the product must be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Analysis: In the unreacted 1-ethyl-3-methyl-1H-pyrazole, the C-4 proton typically appears as a doublet/multiplet around 6.0–6.2 ppm, while the C-5 proton is shifted further downfield (~7.3 ppm) due to the deshielding effect of the adjacent electronegative N-1 atom. In the successful product, the signal at ~6.1 ppm completely disappears, and the C-5 proton collapses into a sharp singlet, confirming C-4 substitution.

  • ¹³C NMR Analysis: The C-4 carbon will experience a significant upfield shift (the "heavy atom effect" of bromine), moving from ~105 ppm in the starting material to ~90-95 ppm in the brominated product.

  • Mass Spectrometry (LC-MS): The product will display a characteristic 1:1 isotopic doublet for the [M+H]⁺ molecular ion (due to ⁷⁹Br and ⁸¹Br isotopes), confirming mono-bromination.

Conclusion

The regioselective bromination of 1-ethyl-3-methyl-1H-pyrazole is highly predictable due to the intrinsic electronic bias of the pyrazole core, which heavily favors electrophilic attack at the C-4 position. By utilizing N-bromosuccinimide in a polar aprotic solvent (DMF) under temperature-controlled conditions, researchers can achieve near-quantitative yields of the 4-bromo derivative while avoiding the deactivation and polyhalogenation pitfalls associated with diatomic bromine.

References

  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. Benchchem.
  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry (RSC).
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, ACS Publications.

Sources

Foundational

An In-depth Technical Guide to the Exploratory Reactions of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthetic utility of 5-Bromo-1-ethyl-3-methyl-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic utility of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole, a versatile heterocyclic building block. With the pyrazole scaffold being a privileged structure in medicinal chemistry, this document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage this compound in the synthesis of novel molecular entities.[1] We will delve into the core reactivity of this molecule, focusing on palladium-catalyzed cross-coupling reactions and providing detailed experimental protocols.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a cornerstone in the design of a vast array of biologically active compounds. Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry.[1] The unique electronic properties and synthetic tractability of the pyrazole ring system allow for the facile generation of diverse chemical libraries for drug discovery programs. The subject of this guide, 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (CAS No. 1782381-52-5), offers a strategic entry point for molecular elaboration. The bromine atom at the 5-position serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the systematic exploration of the chemical space around the pyrazole core.

Compound Profile:

PropertyValue
Chemical Name 5-Bromo-1-ethyl-3-methyl-1H-pyrazole
CAS Number 1782381-52-5
Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol

Safety Information:

This compound is classified as an acute toxicant (oral, dermal, inhalation), a skin irritant, and a serious eye irritant. It may also cause drowsiness or dizziness.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

The synthesis of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole can be achieved through a two-step sequence starting from readily available starting materials. The general approach involves the cyclocondensation to form the pyrazole core followed by bromination.

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-ol

The pyrazole ring is typically formed via the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] For the synthesis of the precursor to our target molecule, ethyl acetoacetate is reacted with ethylhydrazine.

Experimental Protocol:

  • To a solution of ethylhydrazine oxalate (1.0 equiv) in water, add a solution of sodium hydroxide (2.0 equiv) in water, and stir for 15 minutes.

  • To this solution, add ethyl acetoacetate (1.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 1-ethyl-3-methyl-1H-pyrazol-5-ol.

Step 2: Bromination of 1-ethyl-3-methyl-1H-pyrazol-5-ol

The bromination of the pyrazolone intermediate at the 5-position is a key step to introduce the reactive handle for subsequent cross-coupling reactions.

Experimental Protocol:

  • To a solution of 1-ethyl-3-methyl-1H-pyrazol-5-ol (1.0 equiv) in a suitable solvent such as chloroform or acetic acid, add phosphorus oxybromide (POBr3) or a mixture of bromine and a suitable reagent like isoamyl nitrite portion-wise at a controlled temperature (e.g., 0 °C).[4]

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium bisulfite) and then neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-1-ethyl-3-methyl-1H-pyrazole.

Exploratory Reactions: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position of the pyrazole ring is the primary site for derivatization through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[5] This reaction is particularly valuable for introducing aryl and heteroaryl moieties at the 5-position of the pyrazole ring.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The base is necessary to activate the boronic acid for transmetalation.[5] A mixture of an organic solvent and water is commonly used to solubilize both the organic and inorganic reagents.

Diagram Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2, 0.01-0.05 equiv) and, if necessary, a ligand (e.g., SPhos or XPhos).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Suzuki-Miyaura Coupling Conditions for Bromopyrazoles:

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
3-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O1001875-85

Note: These conditions are based on similar bromopyrazole substrates and may require optimization for 5-Bromo-1-ethyl-3-methyl-1H-pyrazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[7] This reaction is instrumental in introducing a wide range of amino functionalities at the 5-position of the pyrazole ring, which is a common motif in pharmacologically active molecules.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst and the phosphine ligand.[1] Bulky, electron-rich biarylphosphine ligands are often necessary to promote the reductive elimination step, which can be challenging for electron-rich heterocyclic substrates. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

Diagram Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

  • In a reaction vessel, combine the palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 0.01-0.05 equiv) and the phosphine ligand (e.g., XPhos or BINAP, 0.01-0.10 equiv) in the solvent (e.g., toluene or dioxane).

  • Add the base (e.g., NaOtBu, K3PO4, or Cs2CO3, 1.5-2.5 equiv), 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv), and the amine (1.1-1.5 equiv).

  • Degas the mixture by bubbling with an inert gas for several minutes.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Representative Buchwald-Hartwig Amination Conditions for Bromopyrazoles:

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001280-90
MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane1101875-85
BenzylaminePd₂(dba)₃ (2.5)DavePhos (5)Cs₂CO₃Toluene1001670-80

Note: These conditions are based on similar bromopyrazole substrates and may require optimization for 5-Bromo-1-ethyl-3-methyl-1H-pyrazole.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is particularly useful for installing an alkynyl moiety at the 5-position of the pyrazole ring, which can serve as a versatile handle for further transformations such as click chemistry or as a key pharmacophore itself.

Causality Behind Experimental Choices: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the alkyne and regenerate the active catalyst.

Generalized Experimental Protocol for Sonogashira Coupling:

  • To a dried reaction flask, add 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv), the palladium catalyst (e.g., PdCl2(PPh3)2, 0.01-0.05 equiv), and copper(I) iodide (CuI, 0.02-0.10 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as indicated by TLC or LC-MS analysis.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Representative Sonogashira Coupling Conditions for Bromo-Heterocycles:

Terminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-685-95
1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF60-704-12Good
Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT12-24Good

Note: These conditions are based on similar bromo-heterocycle substrates and may require optimization for 5-Bromo-1-ethyl-3-methyl-1H-pyrazole.[9]

Heck Reaction: Vinylation of the Pyrazole Core

The Heck reaction provides a means to form a carbon-carbon bond between an aryl or vinyl halide and an alkene.[10] This reaction can be employed to introduce vinyl substituents at the 5-position of the pyrazole ring, which are valuable intermediates for further synthetic manipulations.

Causality Behind Experimental Choices: The Heck reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. The choice of base is important to neutralize the hydrogen halide formed during the reaction. The reaction is often carried out at elevated temperatures in polar aprotic solvents.

Generalized Experimental Protocol for Heck Reaction:

  • In a reaction vessel, combine 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)2, 0.01-0.05 equiv), a phosphine ligand if necessary, and the base (e.g., triethylamine or potassium carbonate, 1.5-2.0 equiv).

  • Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • Degas the mixture and heat under an inert atmosphere to the desired temperature (typically 80-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion

5-Bromo-1-ethyl-3-methyl-1H-pyrazole is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. The bromine atom at the 5-position serves as a reliable handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their efforts to synthesize novel compounds with potential applications in drug discovery and materials science. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • NextSDS. (n.d.). 5-bromo-1-ethyl-3-methyl-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Dorta, R. L., et al. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters. [Link]

  • Bunev, A. S., et al. (2014). A one-pot tandem sequential protocol for efficient synthesis of a series of new pyranopyrazole derivatives has been developed involving Suzuki coupling of 4-bromobenzaldehyde and arylboronic acids... ResearchGate. [Link]

Sources

Exploratory

In-Depth Technical Guide on CAS 1782381-52-5: Synthesis, Regioselectivity, and Analytical Validation

Executive Summary In modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged scaffolds due to their robust metabolic stability and bioisosteric properties. 5-Bromo-1-ethyl-3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged scaffolds due to their robust metabolic stability and bioisosteric properties. 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (CAS 1782381-52-5) is a highly sought-after building block, primarily utilized for transition-metal-catalyzed cross-coupling at the C5 position.

However, the synthesis of this specific N-alkyl pyrazole presents a notorious "regioisomer trap." Standard base-mediated alkylation of the tautomeric precursor, 3-bromo-5-methyl-1H-pyrazole, yields a mixture of two regioisomers. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for the synthesis, chromatographic isolation, and unambiguous 2D NMR structural verification of CAS 1782381-52-5.

Physicochemical Properties & Hazard Profile

To establish a baseline for handling and reaction stoichiometry, the quantitative properties and regulatory hazard classifications of CAS 1782381-52-5 are summarized below, aggregated from verified chemical substance databases .

Property / ParameterValue / Description
Chemical Name 5-bromo-1-ethyl-3-methyl-1H-pyrazole
CAS Registry Number 1782381-52-5
EC Number 863-665-3
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
Standard Purity ≥ 95% (typically 98% via HPLC/GC)
GHS Classifications Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H336)

Mechanistic Pathways: The Regioselectivity Challenge

The fundamental challenge in synthesizing CAS 1782381-52-5 lies in the tautomerism of the starting material. In solution, 3-bromo-5-methyl-1H-pyrazole rapidly interconverts with 5-bromo-3-methyl-1H-pyrazole. When subjected to an electrophile (ethyl iodide) in the presence of a base, the resulting pyrazolide anion can undergo SN​2 attack at either nitrogen atom .

This divergent pathway produces both the target 1,5-bromo isomer (CAS 1782381-52-5) and the 1,3-bromo byproduct (3-bromo-1-ethyl-5-methyl-1H-pyrazole). The ratio of these isomers is dictated by the steric bulk of the C3/C5 substituents and the nature of the base used.

ReactionPathway SM 3-Bromo-5-methyl-1H-pyrazole (Tautomeric Mixture) Reagents EtI, Cs2CO3 DMF, 25-50°C SM->Reagents Target 5-Bromo-1-ethyl-3-methyl-1H-pyrazole CAS: 1782381-52-5 (Target Isomer) Reagents->Target N-Alkylation Pathway A Byproduct 3-Bromo-1-ethyl-5-methyl-1H-pyrazole (Regioisomer Byproduct) Reagents->Byproduct N-Alkylation Pathway B

Divergent N-alkylation pathways of 3-bromo-5-methyl-1H-pyrazole yielding CAS 1782381-52-5.

Experimental Workflow: Synthesis & Isolation

To maximize the yield of the desired regioisomer and ensure complete conversion, the following protocol utilizes Cesium Carbonate ( Cs2​CO3​ ) in N,N-Dimethylformamide (DMF).

Causality of Experimental Choices:

  • Base Selection: Cs2​CO3​ is chosen over K2​CO3​ because the larger, softer cesium cation weakly coordinates with the pyrazolide anion. This creates a more "naked" and reactive nitrogen nucleophile, driving the SN​2 reaction to completion at lower temperatures and minimizing polyalkylation artifacts.

  • Solvent: Anhydrous DMF stabilizes the polar transition state of the SN​2 mechanism.

Step-by-Step Methodology
  • Deprotonation: Suspend 3-bromo-5-methyl-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere. Add finely powdered Cs2​CO3​ (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Ethyl Iodide (1.2 equiv, 12 mmol) dropwise over 10 minutes. Note: Dropwise addition at 0 °C is critical to control the exothermic alkylation and prevent thermal degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1).

  • Quench & Extraction: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Chromatographic Isolation: The crude oil contains a ~1:1 to 1:1.5 mixture of the two regioisomers. Purify via flash column chromatography on silica gel.

    • Eluent System: Use a shallow gradient of Hexane to 5% EtOAc in Hexane.

    • Causality: The dipole moments of the 1,5-bromo and 1,3-bromo isomers differ slightly due to the spatial proximity of the electron-withdrawing bromine and the electron-donating ethyl group. This allows for baseline resolution on standard silica gel.

Structural Validation: The Self-Validating NOESY Protocol

A critical failure point in pyrazole chemistry is relying on 1D 1H NMR for structural confirmation. The chemical shifts of the N-ethyl protons and the ring methyl protons are nearly identical for both regioisomers. To guarantee scientific integrity, you must employ a self-validating 2D NOESY (Nuclear Overhauser Effect Spectroscopy) protocol .

The Validation Logic

NOESY measures spatial proximity (typically within 5 Å) rather than through-bond connectivity.

  • In the Target Isomer (CAS 1782381-52-5) , the N-ethyl group is at Position 1, and the Bromine is at Position 5. The methyl group is far away at Position 3. Therefore, no NOE cross-peak will be observed between the N-ethyl CH2​ and the ring CH3​ .

  • In the Byproduct Isomer , the N-ethyl group is at Position 1, and the Methyl is at Position 5. This spatial proximity will generate a strong NOE cross-peak .

NOESYLogic Start Acquire 2D NOESY NMR Decision Observe NOE Cross-Peak: N-CH2 (δ ~4.1) ↔ Ring-CH3 (δ ~2.3)? Start->Decision Target NO: CAS 1782381-52-5 Confirmed (Ethyl is adjacent to Bromo) Decision->Target Cross-Peak Absent Byproduct YES: 1,5-Methyl Isomer Detected (Ethyl is adjacent to Methyl) Decision->Byproduct Cross-Peak Present

Self-validating 2D NOESY NMR logic tree for confirming the regiochemistry of CAS 1782381-52-5.

By integrating this NOESY decision tree into your analytical workflow, the protocol becomes a closed, self-validating system that eliminates the risk of advancing the wrong regioisomer into downstream drug development pipelines.

Downstream Applications in Drug Discovery

Once isolated and validated, 5-bromo-1-ethyl-3-methyl-1H-pyrazole serves as an elite precursor. The C5-bromine atom is highly activated for palladium-catalyzed cross-coupling reactions. Researchers frequently utilize this compound in:

  • Suzuki-Miyaura Couplings: Reacting CAS 1782381-52-5 with aryl or heteroaryl boronic acids to generate biaryl-type systems that act as kinase inhibitors.

  • Buchwald-Hartwig Aminations: Coupling the C5 position with primary or secondary amines to create N-linked pyrazole pharmacophores, which are prevalent in modern CNS-active therapeutics.

References

  • NextSDS Chemical Substance Database. "5-bromo-1-ethyl-3-methyl-1H-pyrazole — Chemical Substance Information." NextSDS. Available at:[Link]

  • Nature (2025). "Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation." Nature, 641, 646-652. Available at:[Link]

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

Application Notes and Protocols Topic: Buchwald-Hartwig Amination of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole For: Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to the N-A...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Buchwald-Hartwig Amination of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

For: Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the N-Arylation of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

Introduction: The Strategic Importance of N-Aryl Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The strategic installation of an amine substituent onto the pyrazole core via a carbon-nitrogen bond is a critical transformation for tuning the physicochemical and biological properties of these molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging such C-N bonds, offering a significant improvement over harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]

This guide provides a detailed protocol and in-depth scientific rationale for the . We will move beyond a simple recitation of steps to explore the causality behind reagent selection and parameter optimization, empowering researchers to not only replicate this reaction but also to intelligently adapt it for their specific needs. Five-membered heterocyclic halides, like our substrate, can be challenging coupling partners due to their potential to coordinate with and deactivate the palladium catalyst.[3] Therefore, a carefully selected catalyst system and optimized conditions are paramount for success.

Reaction Scheme
Reaction scheme for the  with a generic primary or secondary amine.

Figure 1: General scheme for the palladium-catalyzed amination of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole with a primary (R¹=H) or secondary amine.

Experimental Protocol: A Validated Approach

This protocol provides a robust starting point for the coupling of various primary and secondary amines.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
5-Bromo-1-ethyl-3-methyl-1H-pyrazole≥97%Sigma-AldrichSubstrate
Amine (e.g., Aniline, Morpholine)≥98%Sigma-AldrichNucleophile; should be purified if necessary.[4]
Pd₂(dba)₃97%Strem ChemicalsPalladium(0) source. Precatalysts can also be used.
XPhos (or tBuBrettPhos)≥98%Strem ChemicalsBulky biarylphosphine ligand.[5][6]
Sodium tert-butoxide (NaOtBu)≥98%Sigma-AldrichStrong, non-nucleophilic base. Handle in a glovebox.
Toluene (or Dioxane)AnhydrousAcros OrganicsReaction solvent. Must be deoxygenated.[7]
Reaction Vessel---ChemglassOven-dried Schlenk tube or flask with a stir bar.
Inert GasHigh PurityAirgasArgon or Nitrogen.
Step-by-Step Reaction Procedure
  • Preparation: In a glovebox, add 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the chosen amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Expert Note: Using a palladium precatalyst (e.g., XPhos Pd G3) can simplify this step and lead to more consistent results by ensuring clean generation of the active LPd(0) species.[4][5] If using a precatalyst, add it at 2 mol% and omit the separate Pd source and ligand.

  • Solvent Addition: Still in the glovebox, add anhydrous, deoxygenated toluene (5 mL) to the Schlenk tube.

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 100-110 °C.

  • Execution & Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The reaction can be monitored by TLC or LC-MS by taking a small, quenched aliquot.

    • Causality: Vigorous stirring is essential for reactions involving heterogeneous mixtures, which is often the case with inorganic bases like NaOtBu.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-substituted pyrazole product.

Experimental Workflow Diagram

G cluster_prep Inert Atmosphere Prep (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh & Add Reactants: - Pyrazole Bromide - Amine - Base (NaOtBu) - Catalyst/Ligand solvent Add Anhydrous, Degassed Solvent reagents->solvent seal Seal Vessel solvent->seal heat Heat & Stir (100-110 °C, 12-24h) seal->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Dilute (Ethyl Acetate) monitor->quench filter Filter through Celite® quench->filter extract Aqueous Wash (H₂O, Brine) filter->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Chromatography dry->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Scientific Deep Dive: The "Why" Behind the Protocol

An expert practitioner understands that a protocol is a starting point. True mastery comes from understanding the function of each component and how to adjust them to solve problems.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle.[1][8][9] It begins with an active Pd(0) species which undergoes oxidative addition into the C-Br bond of the pyrazole. The amine then coordinates to the resulting Pd(II) complex. A base facilitates deprotonation of the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

G pd0 Active Catalyst L-Pd(0) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Ar-Br amido_complex Pd-Amido Complex (Pd-II) oa_complex->amido_complex 1. R₂NH 2. Base (-HBr) amido_complex->pd0 Reductive Elimination product_out Ar-NR₂ amido_complex->product_out

Caption: The simplified catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Key Reaction Parameters

The success of the amination of a potentially coordinating heterocycle like 5-bromo-pyrazole hinges on the careful selection of the following parameters.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ or G3/G4 Precatalysts[5]While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state, which can sometimes be inconsistent.[10] Modern palladacycle precatalysts (e.g., XPhos Pd G3) generate the active L-Pd(0) species cleanly and reliably upon exposure to the base, often leading to higher yields and lower catalyst loadings.[4][5]
Ligand XPhos, tBuBrettPhos, RuPhos This is the most critical choice. Heteroaryl halides like bromopyrazoles require electron-rich, sterically bulky monophosphine ligands.[6][11] These ligands promote the crucial reductive elimination step, prevent catalyst dimerization, and are less prone to deactivation by the substrate's nitrogen atoms.[1][3] For particularly challenging couplings, tBuBrettPhos has shown excellent efficacy.[3][12]
Base NaOtBu, KOtBu, LHMDS A strong, non-nucleophilic base is required to deprotonate the amine once it coordinates to the palladium center.[9][13] Alkoxides like NaOtBu are highly effective. Weaker carbonate bases (e.g., Cs₂CO₃, K₂CO₃) are generally insufficient for this substrate class unless specific water-containing solvent systems are used, which can aid base solubility.[14] The choice of base is intimately linked to the solvent.[15][16]
Solvent Toluene, Dioxane, THF Aprotic solvents are standard. Toluene and dioxane are often preferred due to their higher boiling points, allowing for the necessary reaction temperatures.[7][17] The solvent's role is not passive; it influences the solubility of the base and intermediates, which can dramatically affect reaction rates.[18][19][20] For instance, iodide inhibition, a potential issue with aryl iodides, is often less severe in nonpolar solvents like toluene.[4]
Temperature 80 - 110 °C Most Buchwald-Hartwig reactions require heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[9][10] A temperature of 100-110 °C is a reliable starting point for bromopyrazole substrates.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.

ObservationPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst2. Insufficiently Strong Base3. Reagents (especially amine) are impure4. Insufficient Temperature1. Switch to a precatalyst (e.g., XPhos Pd G3).[4] Ensure solvents/reagents are truly anhydrous and deoxygenated.[14]2. Ensure the base is fresh and handled under inert conditions. Switch from NaOtBu to LHMDS.[9]3. Purify the amine by distillation or filtration through a plug of alumina.[4]4. Increase the temperature in 10 °C increments.
Significant Side Product Formation 1. Hydrodehalogenation (Bromine replaced by Hydrogen)2. Homocoupling of Amine or Aryl Halide1. This can arise from β-hydride elimination if the amine has an available β-hydrogen.[1][11] Use a more sterically hindered ligand to favor reductive elimination over this side reaction. Ensure the reaction is not overheated.2. Lower the catalyst loading. Ensure a proper stoichiometry of ligand to palladium (typically 2:1 for L:Pd).
Reaction Stalls Catalyst DeactivationThe pyrazole nitrogen may be inhibiting the catalyst. Increase the ligand loading (e.g., from 4 mol% to 6 mol%). Switch to a more robust ligand system designed for heteroatomic substrates, such as tBuBrettPhos.[3]
Difficulty in Purification Residual Ligand or Ligand OxidesIf using a large excess of ligand, purification can be difficult. Try to run the reaction with a lower, optimized ligand loading. Sometimes, an acid wash during workup can help remove basic phosphine ligands, but this may not be compatible with all products.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? In: Chemical Insights. [Link]

  • Buchwald-Hartwig Amination Reaction Explained. In: Pearson. [Link]

  • Buchwald-Hartwig Cross-Coupling. In: J&K Scientific LLC. [Link]

  • Role of the base in Buchwald-Hartwig amination. In: PubMed. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. In: The Journal of Organic Chemistry. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. In: ResearchGate. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. In: The Journal of Organic Chemistry. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? In: Reddit. [Link]

  • Effect of Water on the Palladium-Catalyzed Amidation of Aryl Bromides. In: ACS Publications. [Link]

  • Buchwald-Hartwig coupling troubleshooting. In: Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. In: Wordpress. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. In: The Journal of Organic Chemistry. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. In: PMC. [Link]

  • Buchwald-Hartwig Coupling. In: Organic Synthesis. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. In: PMC. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. In: Organic Letters. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. In: White Rose Research Online. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. In: PMC. [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? In: ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. In: RSC Publishing. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. In: Request PDF. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. In: Chemical Reviews. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. In: D-Scholarship@Pitt. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. In: PMC. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In: ACS Publications. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. In: ResearchGate. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. In: ResearchGate. [Link]

  • Buchwald-Hartwig reaction: An overview. In: Semantic Scholar. [Link]

Sources

Application

Sonogashira coupling conditions for 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

An Application Guide to the Sonogashira Coupling of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole Introduction: Synthesizing Novel Pyrazole Scaffolds The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Sonogashira Coupling of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

Introduction: Synthesizing Novel Pyrazole Scaffolds

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This palladium- and copper-catalyzed cross-coupling reaction is renowned for its operational simplicity and tolerance of a wide array of functional groups, proceeding under relatively mild conditions.[3][4] Its application is vast, proving indispensable in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[5][6][7][8]

This guide focuses on the application of the Sonogashira coupling to a specific and medicinally relevant substrate: 5-Bromo-1-ethyl-3-methyl-1H-pyrazole. Pyrazole derivatives are prevalent motifs in pharmacologically active compounds, and the introduction of an alkynyl group at the 5-position opens a gateway to a diverse range of molecular architectures for drug discovery and development. We will explore the mechanistic underpinnings, delve into the critical reaction parameters tailored for this heterocyclic system, and provide detailed, field-proven protocols for both classic and copper-free conditions.

Mechanistic Rationale: The Pd/Cu Catalytic Synergy

The efficacy of the Sonogashira reaction stems from the synergistic interplay of two interconnected catalytic cycles.[2][9][10] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The primary cycle begins with the active Palladium(0) catalyst. It undergoes oxidative addition into the carbon-bromine bond of the pyrazole, forming a Pd(II) intermediate. This step is often rate-limiting, particularly for less reactive aryl bromides compared to iodides.[1]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1] This copper acetylide is more nucleophilic than the parent alkyne.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, displacing the bromide and forming an alkynyl-palladium(II) intermediate.

  • Reductive Elimination: This final step involves the reductive elimination of the desired alkynylated pyrazole product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

While highly effective, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to side products and reduced yields.[7] This has spurred the development of copper-free Sonogashira protocols, which are particularly useful when dealing with sensitive or valuable alkynes.[3][8][11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArBr Ar-Br (Pyrazole) PdII_Br L₂Pd(II)(Ar)Br PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) Product Ar-C≡C-R PdII_Alkyne->Product Reductive Elimination Product->Pd0 Regeneration ArBr->PdII_Br Oxidative Addition Alkyne H-C≡C-R Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide + CuI, Base Cu_Acetylide->PdII_Alkyne Transmetalation CuI CuI Base Base

Caption: The dual catalytic cycle of the Sonogashira coupling.

Optimizing Reaction Parameters for 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

The success of the coupling hinges on the careful selection of several key components. The electron-rich nature of the N-ethylpyrazole ring and the moderate reactivity of the C-Br bond guide our choices.

  • Palladium Catalyst: Pre-catalysts like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are standard and highly effective.[2][5] PdCl₂(PPh₃)₂ is often preferred due to its higher air stability; the active Pd(0) species is generated in situ through reduction by an amine or phosphine ligand.[1]

  • Copper(I) Source (for Classic Protocol): Copper(I) iodide (CuI) is the universally employed co-catalyst. Its role is to facilitate the deprotonation of the alkyne and enable the crucial transmetalation step.[1] It is used in catalytic amounts, typically 5-20 mol%.

  • Ligand: Triphenylphosphine (PPh₃) is a robust and common ligand that stabilizes the palladium center.[4] For challenging couplings or in copper-free systems, more electron-rich and bulky phosphine ligands like XPhos can enhance catalytic activity.[12]

  • Base: An amine base is essential. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. They serve two purposes: to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to act as a scavenger for the hydrogen bromide (HBr) generated during the reaction.[1][4]

  • Solvent: Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation and side reactions.[13] Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices for their ability to dissolve the reactants and catalysts.[4] For reactions at higher temperatures, DMF is often preferred.

  • Temperature: While couplings with aryl iodides can often proceed at room temperature, aryl bromides typically require heating to facilitate the initial oxidative addition step.[1] A temperature range of 60-80 °C is a common starting point for substrates like the target bromopyrazole.[4][14]

Data Presentation: Recommended Reaction Conditions

The table below summarizes starting conditions for the Sonogashira coupling of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole. These should be optimized for each specific alkyne coupling partner.

ParameterProtocol 1: Classic Pd/CuProtocol 2: Copper-FreeRationale & Comments
Aryl Halide 1.0 equiv1.0 equiv5-Bromo-1-ethyl-3-methyl-1H-pyrazole
Terminal Alkyne 1.1 - 1.5 equiv1.1 - 1.5 equivA slight excess ensures complete consumption of the pyrazole.
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2 mol%)PdCl₂(PPh₃)₂ is a reliable workhorse.[5]
Ligand (Included in catalyst)XPhos (4 mol%)Bulky, electron-rich ligands like XPhos are effective in Cu-free systems.[12]
Cu Co-catalyst CuI (5-10 mol%)NoneOmission of CuI prevents alkyne homocoupling.[8]
Base Et₃N or DIPEA (2-3 equiv)K₂CO₃ or Cs₂CO₃ (2 equiv)Amine bases are standard.[1] Inorganic bases are common in Cu-free protocols.
Solvent Anhydrous THF or DMFAnhydrous Dioxane or TolueneSolvent choice depends on temperature requirements.
Temperature 60 - 80 °C80 - 110 °CBromides require heating.[1] Cu-free versions may need higher temperatures.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Essential to protect the Pd(0) catalyst from oxygen.[1]

Experimental Protocols

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are toxic and/or flammable.

Protocol 1: Classic Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for achieving high yields.

Materials and Reagents:

  • 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

  • Terminal Alkyne

  • PdCl₂(PPh₃)₂

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous, degassed THF or DMF

  • Standard glassware (Schlenk flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous, degassed DMF (or THF) to create a ~0.2 M solution based on the bromopyrazole. Add triethylamine (2.0 equiv).

  • Degassing: Bubble argon through the stirred solution for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromopyrazole is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize or eliminate alkyne homocoupling byproducts.

Materials and Reagents:

  • 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

  • Terminal Alkyne

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos ligand

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous, degassed Dioxane

  • Standard glassware, inert gas supply, stirrer, and heating mantle

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask with a stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and finely ground, dry K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv) followed by anhydrous, degassed dioxane (~0.2 M).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress by TLC or LC-MS. Copper-free reactions may be slower than their copper-catalyzed counterparts.

  • Work-up: After cooling, dilute the mixture with diethyl ether or ethyl acetate and filter through Celite. Wash the organic solution with water to remove the inorganic base.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the residue via flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Add Reagents to Schlenk Flask B 2. Establish Inert Atmosphere (Ar/N₂) A->B C 3. Add Solvents & Liquid Reagents B->C D 4. Heat to Target Temperature C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F Reaction Complete G 7. Aqueous Work-up & Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization I->J

Caption: General experimental workflow for Sonogashira coupling.

References

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Sonogashira coupling reaction mechanism. ResearchGate. [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Sonogashira Coupling - A Practical Approach. YouTube. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. MDPI. [Link]

  • Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Semantic Scholar. [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Université de Bourgogne. [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

Sources

Method

Application Note: Regioselective Synthesis of 5-Aryl-1-ethyl-3-methyl-1H-pyrazoles via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide Introduction & Mechanistic Rationale Pyrazoles are heavily utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

Pyrazoles are heavily utilized privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, COX-2 inhibitors, and anti-inflammatory agents. Traditionally, the synthesis of substituted pyrazoles relies on the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives [1]. However, this classical approach is notoriously plagued by poor regioselectivity, often yielding inseparable mixtures of 1,3- and 1,5-disubstituted isomers, particularly when utilizing asymmetric dicarbonyls and substituted hydrazines.

To circumvent these regiochemical ambiguities, late-stage functionalization of pre-assembled halopyrazoles via transition-metal catalysis has emerged as the gold standard [2]. By utilizing 5-bromo-1-ethyl-3-methyl-1H-pyrazole (CAS: 1782381-52-5) as a stable, regiochemically pure precursor, researchers can rapidly generate diverse libraries of 5-aryl-1-ethyl-3-methyl-1H-pyrazoles through the Suzuki-Miyaura cross-coupling reaction.

Causality in the Catalytic Cycle

The Suzuki-Miyaura coupling of 5-bromopyrazoles proceeds through three fundamental mechanistic stages:

  • Oxidative Addition: The electron-rich Pd(0) active species inserts into the C–Br bond of the pyrazole. The electron-donating nature of the pyrazole ring can make this step sluggish compared to simple aryl bromides; thus, electron-rich phosphine ligands are required.

  • Transmetalation: The arylboronic acid is activated by a base (typically forming a boronate complex), which facilitates the transfer of the aryl group to the Pd(II) center. The choice of base and aqueous solvent mixture is critical here to solubilize the boronate while preventing competitive protodeboronation.

  • Reductive Elimination: The newly formed C–C bond is established, releasing the 5-arylpyrazole product and regenerating the Pd(0) catalyst.

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Pd(II) Complex Pd0->OA + Precursor TM Transmetalation Pd(II) Diaryl Complex OA->TM + Boronic Acid RE Reductive Elimination Product Formation TM->RE RE->Pd0 Regeneration Product 5-Aryl-1-ethyl-3-methyl-1H-pyrazole RE->Product Precursor 5-Bromo-1-ethyl-3-methyl-1H-pyrazole Precursor->OA Boronic Arylboronic Acid + Base Boronic->TM

Caption: Suzuki-Miyaura catalytic cycle for the synthesis of 5-aryl-1-ethyl-3-methyl-1H-pyrazoles.

Experimental Design & Reaction Optimization

When coupling sterically hindered or heteroaromatic halides, standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) often result in low yields and extended reaction times [3]. To build a self-validating and robust protocol, we optimized the catalyst, base, and heating modality.

  • Catalyst Selection: We utilize Pd(dppf)Cl₂ . The bidentate dppf ligand enforces a large bite angle, which accelerates reductive elimination and accommodates the steric bulk of the adjacent N-ethyl group on the pyrazole ring.

  • Base & Solvent: K₃PO₄ in a 1,4-Dioxane/H₂O (4:1) mixture. K₃PO₄ is sufficiently basic to activate the boronic acid without promoting side reactions. The aqueous biphasic system ensures maximum solubility for both the organic pyrazole and the inorganic phosphate.

  • Energy Delivery: Transitioning from conventional thermal heating to Microwave (MW) irradiation drastically reduces reaction time from 16 hours to 15 minutes while suppressing thermal degradation byproducts.

Table 1: Optimization of Cross-Coupling Conditions
EntryCatalyst (5 mol%)Base (Equiv)Solvent SystemTemp / TimeIsolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃ (2.0)DME / H₂O (4:1)90°C / 18 h45%
2Pd(dppf)Cl₂K₂CO₃ (2.0)Toluene / H₂O (4:1)100°C / 16 h62%
3Pd(dppf)Cl₂K₃PO₄ (3.0)1,4-Dioxane / H₂O (4:1)100°C / 16 h89%
4 Pd(dppf)Cl₂ K₃PO₄ (3.0) 1,4-Dioxane / H₂O (4:1) 120°C / 15 min (MW) 94%

Detailed Step-by-Step Methodology

The following protocol details the optimal microwave-assisted synthesis (Table 1, Entry 4). It is designed to be a self-validating system; intermediate checks (TLC, phase separation) are built-in to ensure process integrity.

Reagents and Materials
  • 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 mmol, 189.05 g/mol )

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (Anhydrous) and Deionized Water (Degassed)

Experimental Protocol

Step 1: Reaction Setup (Inert Atmosphere)

  • To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 5-bromo-1-ethyl-3-methyl-1H-pyrazole (189 mg, 1.0 mmol) and the selected arylboronic acid (1.2 mmol).

  • Add K₃PO₄ (637 mg, 3.0 mmol) and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Seal the vial with a crimp cap equipped with a PTFE septum.

  • Purge the vial via vacuum/nitrogen backfill cycles (x3) to remove ambient oxygen, preventing catalyst oxidation.

  • Inject degassed 1,4-Dioxane (4.0 mL) and degassed H₂O (1.0 mL) via syringe.

Step 2: Microwave Irradiation

  • Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

  • Set the parameters: Temperature: 120°C, Time: 15 minutes, Stirring: High.

  • Causality Check: The rapid localized heating ensures the activation energy for the sluggish oxidative addition is overcome instantaneously, driving the reaction to completion before protodeboronation of the boronic acid can occur.

Step 3: Quench and Extraction

  • Allow the vial to cool to room temperature (the microwave will apply compressed air cooling).

  • Uncap and dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification & Self-Validation

  • TLC Validation: Run a TLC (Hexanes/EtOAc 3:1). The starting 5-bromopyrazole typically has an Rf​ of ~0.6. The highly conjugated 5-aryl product will generally appear lower ( Rf​ ~0.4) and will be strongly UV-active at 254 nm.

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0-30% Ethyl Acetate in Hexanes.

  • Collect the product fractions and concentrate in vacuo to yield the pure 5-aryl-1-ethyl-3-methyl-1H-pyrazole.

Workflow Setup 1. Reaction Setup Degas solvents, add Pd, base, reagents under N2 Heating 2. Coupling Reaction Microwave Heating (120°C, 15 min) Setup->Heating Workup 3. Quench & Workup Dilute with EtOAc, wash brine, dry MgSO4 Heating->Workup Purify 4. Purification Silica chromatography (Hex/EtOAc gradient) Workup->Purify Analyze 5. Characterization LC-MS, 1H/13C NMR, Yield Calculation Purify->Analyze

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Analytical Characterization & Troubleshooting

Diagnostic NMR Markers

To confirm successful regioselective coupling, perform ¹H NMR (CDCl₃, 400 MHz).

  • Disappearance of Precursor: The starting material exhibits a distinct singlet for the pyrazole C4-H at ~6.1 ppm.

  • Product Confirmation: In the 5-aryl product, the C4-H singlet shifts downfield (typically ~6.3 - 6.6 ppm) due to the deshielding anisotropic effect of the newly installed aryl ring. Additionally, the integration of the aromatic region (7.0 - 8.0 ppm) will confirm the presence of the aryl substituent.

Common Pitfalls & Trustworthiness
  • Black Precipitation (Palladium Black): If a black precipitate forms immediately upon heating, the Pd(0) catalyst is crashing out. Solution: Ensure solvents are rigorously degassed. Oxygen leads to catalyst decomposition.

  • High Boronic Acid Consumption but Low Yield: This indicates protodeboronation (the boronic acid is converting to the corresponding arene). Solution: Ensure the water ratio does not exceed 20% of the solvent volume, and strictly adhere to the 15-minute microwave timeframe.

  • Trace Metal Contamination: For downstream biological assays, residual palladium must be removed. Stir the final purified product with a metal scavenger (e.g., SiliaMetS Thiol, 3 equivalents relative to Pd) in dichloromethane for 4 hours prior to final biological testing.

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034.[Link]

  • Wang, X., Tan, J., & Grozinger, K. (2000). Cross-coupling of 1-aryl-5-bromopyrazoles: regioselective synthesis of 3,5-disubstituted 1-arylpyrazoles. Tetrahedron Letters, 41(24), 4713-4716.[Link]

  • Dvorak, C. A., Rudolph, D. A., Ma, S., & Carruthers, N. I. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188-4190.[Link]

Application

Application Notes &amp; Protocols: Strategic N-Arylation of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole for Drug Discovery and Development

Abstract The N-arylpyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and advanced organic materials.[1][2] The strategic intr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-arylpyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and advanced organic materials.[1][2] The strategic introduction of an aryl moiety onto the pyrazole nitrogen atom is a critical transformation that significantly modulates the molecule's pharmacological and physicochemical properties.[1] This guide provides a comprehensive overview and detailed experimental protocols for the N-arylation of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole, a versatile building block for creating diverse chemical libraries. We will explore the two most powerful catalytic platforms for this transformation—Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling—delving into the mechanistic rationale behind procedural choices and offering field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Arylpyrazoles

Pyrazoles are five-membered heterocyclic compounds featuring two adjacent nitrogen atoms. Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging in a wide array of interactions with biological targets.[2] The N-arylation of the pyrazole core is a key late-stage functionalization strategy. The appended aryl group can serve as a crucial recognition element for target binding, tune solubility and metabolic stability, and introduce new vectors for further chemical modification. Consequently, robust and predictable methods for constructing the C(aryl)-N(pyrazole) bond are of paramount importance in the synthesis of novel bioactive compounds.[3]

Historically, harsh conditions were required for such transformations. However, the advent of transition-metal catalysis has revolutionized C-N bond formation, offering mild, efficient, and highly functional-group-tolerant pathways.[4][5] This document focuses on the two leading catalytic systems: the palladium-based Buchwald-Hartwig amination and the copper-based Ullmann condensation.

Mechanistic Foundations & Strategic Considerations

The choice between a palladium or copper catalyst is not arbitrary; it depends on factors such as substrate scope, cost, and desired reaction conditions. Understanding the underlying mechanisms is key to troubleshooting and optimizing these reactions.

The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[4] The reaction proceeds through a well-defined catalytic cycle, which underscores the critical role of each component.

  • Catalytic Cycle Rationale: The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. The pyrazole then coordinates to the palladium center, and a base facilitates deprotonation of the N-H bond to form a palladium-amido complex. The final, crucial step is reductive elimination , which forms the desired N-arylpyrazole product and regenerates the active Pd(0) catalyst.[6]

  • The Decisive Role of the Ligand: The success of the Buchwald-Hartwig amination hinges on the choice of phosphine ligand. For challenging couplings involving electron-rich N-heterocycles, bulky and electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, XPhos) are essential.[7][8] These ligands accelerate the rate-limiting reductive elimination step, prevent catalyst decomposition, and promote the formation of the active monoligated Pd(0) species.[4][9]

  • Base and Solvent Selection: A strong, non-nucleophilic base is required to deprotonate the pyrazole nitrogen without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common choice.[10] Aprotic solvents like toluene or dioxane are typically used to ensure solubility of all components at the required reaction temperatures.[6]

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) PdII_Amido L-Pd(II)(Ar)(N-Pyrazole) PdII_Aryl->PdII_Amido Amine Binding & Deprotonation (+ Pyrazole, - HX) PdII_Amido->Pd0 Regeneration Product Ar-N-Pyrazole PdII_Amido->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Pd0 Pyrazole Pyrazole-H Pyrazole->PdII_Aryl Base Base Base->PdII_Aryl

Simplified Buchwald-Hartwig catalytic cycle.
The Copper-Catalyzed Ullmann-Type Coupling

The Ullmann reaction is the classical method for N-arylation and remains highly relevant, particularly for large-scale synthesis due to the lower cost of copper.[11] Modern protocols have overcome the original limitations of harsh reaction conditions.

  • Mechanism Insights: While the exact mechanism can be complex and debated, it is generally accepted to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic substitution. The reaction is initiated by the formation of a copper-amido species from the pyrazole and a Cu(I) salt (e.g., CuI). This complex then reacts with the aryl halide.[12]

  • Ligand Acceleration: The key innovation in modern Ullmann couplings is the use of ligands, most notably diamines (e.g., N,N'-dimethylethylenediamine). These ligands solubilize the copper salt, stabilize the catalytic species, and accelerate the coupling, allowing for significantly lower reaction temperatures compared to classical conditions.[13][14]

  • Base and Solvent Choice: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically sufficient.[11] Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction.[15]

Experimental Protocols and Workflow

The following protocols provide detailed, step-by-step procedures for the N-arylation of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole using both palladium and copper catalysis.

start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup reagents 2. Reagent Addition (Pyrazole, Aryl Halide, Catalyst, Ligand, Base, Solvent) setup->reagents reaction 3. Reaction Execution (Heating & Stirring) reagents->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Work-up (Quench, Extract, Dry) monitoring->workup Complete purify 6. Purification (Flash Chromatography) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze end End Product analyze->end

General experimental workflow for N-arylation.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is designed for high efficiency and broad functional group tolerance, leveraging a modern palladium precatalyst system.[7][16]

Materials and Reagents:

  • 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

  • Aryl Bromide or Chloride (e.g., 4-Bromotoluene, 1.1 equiv.)

  • tBuBrettPhos Pd G3 Precatalyst (2 mol%)

  • tBuBrettPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv.)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware (Schlenk flask or sealed vial), magnetic stirrer, heating mantle/oil bath

  • Solvents for work-up and chromatography (Ethyl Acetate, Hexanes, Brine)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv.), the aryl bromide (1.1 equiv.), tBuBrettPhos Pd G3 Precatalyst (0.02 equiv.), tBuBrettPhos (0.02 equiv.), and Sodium tert-butoxide (1.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the pyrazole.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylpyrazole product.

Protocol 2: Copper-Diamine-Catalyzed N-Arylation (Ullmann-Type)

This protocol offers a cost-effective alternative, particularly suitable for aryl iodides and activated aryl bromides.[12][13]

Materials and Reagents:

  • 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

  • Aryl Iodide (e.g., 4-Iodotoluene, 1.2 equiv.)

  • Copper(I) Iodide (CuI, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA, 20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv.), finely powdered and dried

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, heating mantle/oil bath

  • Solvents for work-up and chromatography

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Copper(I) Iodide (0.10 equiv.), finely powdered K₂CO₃ (2.0 equiv.), and 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv.).

  • Reagent Addition: Add the aryl iodide (1.2 equiv.), anhydrous DMF (to ~0.5 M), and finally N,N'-dimethylethylenediamine (0.20 equiv.) via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath at 110-120 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-36 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with a large volume of water and extract several times with ethyl acetate.

  • Washing: Combine the organic extracts and wash thoroughly with water (to remove DMF) and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-arylpyrazole.

Summary of Reaction Parameters

The choice of methodology can be guided by the specific requirements of the synthesis. The table below provides a comparative summary.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)Rationale & Field Insights
Catalyst Pd Precatalyst (e.g., G3-type)Copper(I) Iodide (CuI)Palladium offers broader scope, especially for aryl chlorides.[9] Copper is more economical for large-scale work with aryl iodides.[11]
Ligand Bulky Biarylphosphine (e.g., tBuBrettPhos)Diamine (e.g., DMEDA)Pd ligands are crucial for promoting reductive elimination.[4] Cu ligands enhance solubility and reaction rates at lower temperatures.[12]
Base Strong, non-nucleophilic (e.g., NaOtBu)Mild inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong bases are needed for efficient deprotonation in the Pd cycle.[6] Weaker bases are sufficient for the copper-mediated process.[17]
Solvent Aprotic (Toluene, Dioxane)Polar Aprotic (DMF, DMSO)Solvent choice is critical for reagent solubility and thermal stability. Toluene is easier to remove than high-boiling point DMF/DMSO.
Temperature 80 - 110 °C100 - 130 °CModern ligands have significantly reduced the required temperatures for both methods, improving functional group tolerance.[12]
Aryl Halide Ar-Cl, Ar-Br, Ar-I, Ar-OTfAr-I, Ar-Br (activated)The reactivity order for Pd is generally Br > Cl > I.[6] For Cu, the order is I > Br >> Cl.[13]

Conclusion

The N-arylation of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole is a robust and highly enabling transformation for the synthesis of valuable compounds in drug discovery and materials science. Both palladium-catalyzed Buchwald-Hartwig amination and modern copper-catalyzed Ullmann-type couplings provide effective and reliable protocols. The choice of method should be guided by the specific arylating partner, scale, cost considerations, and available laboratory resources. By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently and strategically access a wide diversity of N-arylpyrazole derivatives to accelerate their research programs.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Hoyt, L., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square [Preprint]. [Link]

  • Khanal, B., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9). [Link]

  • Kormos, A., & Kégl, T. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Hoyt, L., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PubMed. [Link]

  • Singh, P. P., et al. (2016). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]

  • Singh, S., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. [Link]

  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]

  • Chen, G., et al. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. [Link]

  • Antilla, J. C., Baskin, J. M., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. [Link]

  • Gande, V. G., & Li, Z. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • Chen, G., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Author. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Kormos, A., & Kégl, T. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. [Link]

  • Sharma, V., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. [Link]

  • Muri, D., et al. (2018). Multistep synthesis of arylpyrazole derivatives and pyrazolocoumarin hybrids of estradiol. Reagents and conditions. ResearchGate. [Link]

  • Author. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wu, Y. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Procter, D. J., et al. (2026). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Journal of the American Chemical Society. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Lee, J.-E., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Wang, C., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Králik, B., & Berkeš, D. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]

  • Nolan, S. P., et al. (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Niknam, K., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Inventor. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Sadek, B., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]

  • Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. PMC. [Link]

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

Introduction: The Strategic Importance of Substituted Pyrazoles The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-appro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. The functionalization of the pyrazole ring is therefore a critical endeavor in drug discovery, enabling the systematic exploration of chemical space to optimize therapeutic efficacy and pharmacokinetic profiles.

5-Bromo-1-ethyl-3-methyl-1H-pyrazole is a key building block for the synthesis of a diverse array of these valuable derivatives. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.[2] These reactions, which form the bedrock of modern synthetic organic chemistry, facilitate the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance.[3]

This comprehensive guide provides detailed application notes and robust protocols for the four most impactful palladium-catalyzed cross-coupling reactions of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination. Each section is designed to provide not only a step-by-step methodology but also the underlying scientific rationale for the choice of reagents and conditions, empowering researchers to not only replicate but also adapt and troubleshoot these critical transformations.

PART 1: Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C(sp²)–C(sp²) bonds, enabling the introduction of various aryl and heteroaryl substituents at the 5-position of the pyrazole ring. This is particularly pertinent in the synthesis of kinase inhibitors, where specific aryl moieties are often crucial for binding to the ATP-binding site of the target enzyme.[2]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of the 5-Bromo-1-ethyl-3-methyl-1H-pyrazole, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency can be significantly influenced by the choice of ligand.[5]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) 5-Bromo-1-ethyl-3-methyl-1H-pyrazole Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation [R-B(OR)3]- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R 5-Bromo-1-ethyl-3-methyl-1H-pyrazole 5-Bromo-1-ethyl-3-methyl-1H-pyrazole R-B(OR)2 + Base R-B(OR)2 + Base R-B(OR)2 + Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole with an arylboronic acid.

Materials:

ReagentM.W.Amount (1.0 mmol scale)Equivalents
5-Bromo-1-ethyl-3-methyl-1H-pyrazole203.06203 mg1.0
Arylboronic acid-1.2-1.5 mmol1.2-1.5
Pd(PPh₃)₄1155.5623-58 mg (2-5 mol%)0.02-0.05
K₂CO₃138.21415 mg3.0
Dioxane-4 mL-
Water-1 mL-

Procedure:

  • To a clean, dry reaction vessel, add 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Dioxane/H₂O, 4:1) to the reaction vessel.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-ethyl-3-methyl-5-aryl-1H-pyrazole.

PART 2: Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a cornerstone of C-C bond formation, facilitating the coupling of unsaturated halides with alkenes to generate substituted alkenes.[6] For 5-Bromo-1-ethyl-3-methyl-1H-pyrazole, this reaction provides a direct route to introduce vinyl groups at the 5-position, which are valuable synthetic intermediates for further transformations.

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving the following key steps:[7]

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond of the pyrazole substrate to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of H-Br from the palladium-hydride complex, regenerating the active Pd(0) catalyst.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) 5-Bromo-1-ethyl-3-methyl-1H-pyrazole Alkene Insertion Alkene Insertion Ar-Pd(II)-Br(L2)->Alkene Insertion Alkene R-CH2-CH(Ar)-Pd(II)-Br(L2) R-CH2-CH(Ar)-Pd(II)-Br(L2) Alkene Insertion->R-CH2-CH(Ar)-Pd(II)-Br(L2) β-Hydride Elimination β-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-Br(L2)->β-Hydride Elimination [H-Pd(II)-Br(L2)] [H-Pd(II)-Br(L2)] β-Hydride Elimination->[H-Pd(II)-Br(L2)] Substituted Alkene [H-Pd(II)-Br(L2)]->Pd(0)L2 Base

Caption: Catalytic cycle for the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck coupling of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole with an alkene.

Materials:

ReagentM.W.Amount (1.0 mmol scale)Equivalents
5-Bromo-1-ethyl-3-methyl-1H-pyrazole203.06203 mg1.0
Alkene (e.g., Styrene)104.15156 µL1.5
Pd(OAc)₂224.504.5 mg (2 mol%)0.02
P(o-tolyl)₃304.3724.3 mg (8 mol%)0.08
Triethylamine (Et₃N)101.19279 µL2.0
Anhydrous DMF-5 mL-

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (2 mol%) and P(o-tolyl)₃ (8 mol%) in anhydrous DMF.

  • Add 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv.), the alkene (1.5 equiv.), and triethylamine (2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the 5-vinylpyrazole derivative.

PART 3: Sonogashira Coupling: Access to Alkynyl Pyrazoles

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, providing a direct route to 5-alkynyl-1H-pyrazoles.[8] The resulting alkyne functionality is a versatile handle for further synthetic transformations, including click chemistry, or it can be an integral part of the pharmacophore of the target molecule.

Mechanistic Insights

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[9]

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, the palladium cycle begins with the oxidative addition of the bromopyrazole to a Pd(0) complex.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups on the palladium center undergo reductive elimination to form the product and regenerate the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Bromopyrazole Transmetalation_Pd Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation_Pd Cu-C≡C-R Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation_Pd->Ar-Pd(II)-C≡C-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R Cu(I)Br Cu(I)Br Alkyne_Activation Alkyne Activation Cu(I)Br->Alkyne_Activation Base, R-C≡C-H Cu-C≡C-R Cu-C≡C-R Alkyne_Activation->Cu-C≡C-R Cu-C≡C-R->Transmetalation_Pd

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole with a terminal alkyne.

Materials:

ReagentM.W.Amount (1.0 mmol scale)Equivalents
5-Bromo-1-ethyl-3-methyl-1H-pyrazole203.06203 mg1.0
Terminal alkyne-1.2 mmol1.2
PdCl₂(PPh₃)₂701.9014 mg (2 mol%)0.02
Copper(I) iodide (CuI)190.457.6 mg (4 mol%)0.04
Triethylamine (Et₃N)101.19418 µL3.0
Anhydrous THF-5 mL-

Procedure:

  • To a dried reaction flask, add 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as indicated by TLC or LC-MS analysis.

  • Once the reaction is complete, filter the mixture through a short pad of celite, washing with THF.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 1-ethyl-3-methyl-5-alkynyl-1H-pyrazole.

PART 4: Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a revolutionary method for the formation of C(sp²)–N bonds, providing access to 5-amino-1H-pyrazole derivatives.[10] These compounds are not only valuable intermediates but can also exhibit significant biological activity in their own right. The introduction of diverse primary and secondary amines allows for extensive modification of the pharmacological profile of the resulting molecules.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions and involves:[11]

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the bromopyrazole.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) 5-Bromo-1-ethyl-3-methyl-1H-pyrazole Amine Coordination Amine Coordination Ar-Pd(II)-Br(L2)->Amine Coordination R2NH [Ar-Pd(II)-Br(L2)(HNR2)] [Ar-Pd(II)-Br(L2)(HNR2)] Amine Coordination->[Ar-Pd(II)-Br(L2)(HNR2)] Deprotonation Deprotonation [Ar-Pd(II)-Br(L2)(HNR2)]->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole with an amine.

Materials:

ReagentM.W.Amount (1.0 mmol scale)Equivalents
5-Bromo-1-ethyl-3-methyl-1H-pyrazole203.06203 mg1.0
Amine (primary or secondary)-1.2 mmol1.2
Pd₂(dba)₃915.7218.3 mg (2 mol%)0.02
XPhos476.6219.1 mg (4 mol%)0.04
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Anhydrous Toluene-5 mL-

Procedure:

  • In a glovebox, to a dried reaction vessel, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add 5-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired 1-ethyl-3-methyl-5-amino-1H-pyrazole derivative.

Comparative Data and Troubleshooting

The success of these cross-coupling reactions is highly dependent on the careful selection of catalysts, ligands, bases, and solvents. The following table provides a comparative overview of typical conditions for the cross-coupling of bromopyrazole systems.

ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5)-K₂CO₃Dioxane/H₂O90-10075-95
Heck Pd(OAc)₂ (2)P(o-tolyl)₃ (8)Et₃NDMF100-12060-85
Sonogashira PdCl₂(PPh₃)₂ (2)-Et₃NTHFRT-6080-95
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100-11070-90

Data is representative for analogous bromopyrazole systems and should be optimized for specific substrates.

Common Troubleshooting:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a fresh, high-quality palladium source and that phosphine ligands have not been oxidized.[12]

    • Insufficient Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of inert gas throughout the reaction.[12]

    • Inappropriate Base: The choice of base is critical. For Suzuki couplings, inorganic bases are common, while Buchwald-Hartwig aminations often require strong, non-nucleophilic bases like NaOtBu.

  • Formation of Side Products:

    • Homocoupling (Suzuki): This can occur if the reaction is too slow or if oxygen is present. Using a more active catalyst or ensuring anaerobic conditions can mitigate this.

    • Dehalogenation: This side reaction can be prevalent, especially at high temperatures. Lowering the reaction temperature and using a more efficient ligand can help.

    • Palladium Black Formation: This indicates catalyst decomposition. It can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.[12]

Conclusion

The palladium-catalyzed cross-coupling reactions of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole are indispensable tools for the synthesis of novel, functionally diverse pyrazole derivatives. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can efficiently construct a wide array of molecules with significant potential in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the successful implementation of these powerful synthetic transformations.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sonogashira Coupling with Brominated Pyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when applying the Sonogashira cross-coupling to brominated py...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when applying the Sonogashira cross-coupling to brominated pyrazole scaffolds. While pyrazoles are privileged pharmacophores in drug development, coupling their brominated derivatives presents unique challenges compared to their iodinated counterparts, including sluggish oxidative addition and severe catalyst poisoning.

This guide synthesizes field-proven methodologies, causal mechanistic insights, and self-validating protocols to help you rescue stalled reactions and optimize your synthetic workflows.

Mechanistic Pathway & Common Failure Modes

To troubleshoot effectively, we must first isolate where the catalytic cycle is breaking down. The standard Sonogashira reaction relies on a synergistic Palladium/Copper dual-catalyst system. When applying this to bromopyrazoles, two primary failure modes emerge: Oxidative Addition Stalling (due to the strong C–Br bond) and Catalyst Poisoning (due to pyrazole nitrogen coordination).

Sonogashira Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Bromopyrazole Poison Catalyst Poisoning (N-H Coordination) Pd0->Poison TransMet Transmetalation OxAdd->TransMet Alkyne + Base RedElim Reductive Elimination TransMet->RedElim Glaser Glaser Homocoupling (O2 + Cu) TransMet->Glaser RedElim->Pd0 Regenerate Pd(0) Product Coupled Pyrazole RedElim->Product

Catalytic cycle of Sonogashira coupling highlighting failure modes with bromopyrazoles.

Diagnostic Q&A: Troubleshooting Guide

Q1: Why does my 5-bromo-1-alkylpyrazole show minimal conversion, whereas the 5-iodo analog couples efficiently? Causality & Solution: The bond dissociation energy of the C–Br bond is significantly higher than that of the C–I bond. In the standard palladium catalytic cycle, the oxidative addition of the palladium(0) species into the aryl halide is the rate-limiting step[1]. Traditional catalysts like PdCl2​(PPh3​)2​ lack the electron density required to break the pyrazole C–Br bond efficiently[2]. Actionable Fix: Shift from triphenylphosphine to sterically bulky, electron-rich ligands such as P(t-Bu)3​ or Buchwald ligands (e.g., XPhos). These ligands increase the electron density on the Pd center, accelerating oxidative addition, and allow coupling of aryl bromides even at room temperature[3].

Q2: I am observing massive amounts of alkyne homocoupling (Glaser coupling) and very little cross-coupled pyrazole. How do I suppress this? Causality & Solution: Glaser homocoupling is a competing side reaction driven by the oxidation of the copper acetylide intermediate in the presence of trace oxygen[4]. When the oxidative addition into the bromopyrazole is slow (as is typical for bromides), the terminal alkyne has more time to undergo Cu-mediated homocoupling[5]. Actionable Fix: First, ensure rigorous Schlenk techniques to degas all solvents and strictly exclude O2​ [4]. If the problem persists, transition to a "Copper-Free Sonogashira" protocol. By using amine bases (like DABCO or pyrrolidine) and highly active Pd catalysts, you bypass the copper acetylide intermediate entirely, eliminating the Glaser pathway[6].

Q3: The reaction mixture turns black immediately, and the coupling of my 1H-pyrazole (unprotected) stalls completely. What is happening? Causality & Solution: Unprotected pyrazole nitrogens (N–H) and their lone pairs are strong σ -donors. They competitively coordinate to the Pd(II) or Cu(I) intermediates, displacing the phosphine ligands and forming insoluble, catalytically inactive polymeric complexes (catalyst poisoning)[6]. The black precipitate is "palladium black," indicating irreversible catalyst decomposition[7]. Actionable Fix: Protect the pyrazole N–H prior to the coupling step using robust protecting groups like THP, SEM, or an alkyl group (e.g., 1-butyl)[2]. If a free N–H is strictly required, use strongly coordinating bidentate ligands (e.g., dppf) to prevent ligand displacement, and avoid copper co-catalysts.

Quantitative Condition Benchmarking

To guide your optimization, the following table summarizes the causal relationship between reaction conditions and yields when coupling deactivated or heteroaryl bromides (such as bromopyrazoles).

SubstrateCatalyst SystemCo-CatalystBase / SolventTempOutcome / Yield
5-Bromo-1-butylpyrazole PdCl2​(PPh3​)2​ CuI Et3​N / DMF80 °CModerate (45%), high homocoupling[2]
Deactivated Aryl Bromide PdCl2​(PPh3​)2​ CuI Et3​N 80 °CLow conversion, catalyst poisoning[8]
Heteroaryl Bromide Pd(OAc)2​ / t-Bu2​(p-NMe2​C6​H4​)P None Cs2​CO3​ / MeCN60 °CExcellent (>85%), no homocoupling[5]
Heteroaryl Bromide [AllylPdCl]2​ / P(t-Bu)3​ NoneDABCO / THFRTHigh (92%), rapid conversion[3]

Self-Validating Experimental Protocol: Copper-Free Coupling

This protocol utilizes a highly active monoligated palladium species to achieve room-temperature coupling without copper, preventing Glaser homocoupling and mitigating pyrazole-induced catalyst poisoning[6],[3].

Step 1: Reagent Preparation & Degassing (Critical)

  • Action: In an oven-dried Schlenk flask under argon, add the protected 5-bromo-1-alkylpyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Causality: A slight excess of alkyne compensates for any trace volatility. Strict argon backfilling is mandatory to prevent O2​ -mediated degradation of the electron-rich phosphine ligand.

Step 2: Catalyst & Base Introduction

  • Action: Add the precatalyst [AllylPdCl]2​ (2.5 mol%), the ligand P(t-Bu)3​ (10 mol%), and DABCO (2.0 equiv). Dissolve the mixture in anhydrous, thoroughly degassed THF (0.5 M concentration).

  • Causality: [AllylPdCl]2​ and P(t-Bu)3​ generate a highly reactive 12-electron Pd(0) complex in situ that readily inserts into the C–Br bond[3]. DABCO serves as a non-nucleophilic base that facilitates the deprotonation of the alkyne during transmetalation without coordinating strongly to the palladium center[6].

Step 3: Reaction Execution & Self-Validation

  • Action: Stir the reaction mixture at room temperature for 2–4 hours. Monitor the progress strictly via LC-MS.

  • Self-Validation Checkpoint: The reaction is proceeding correctly if LC-MS shows the steady disappearance of the bromopyrazole mass and the appearance of the product mass without the presence of the alkyne dimer [2M−2] . If the starting material mass persists past 4 hours without product formation, the oxidative addition has stalled; gently warm the reaction to 60 °C to provide the necessary activation energy[6].

Step 4: Quench and Purification

  • Action: Dilute the mixture with EtOAc, wash with saturated aqueous NH4​Cl , and filter through a short pad of Celite before concentrating.

  • Causality: NH4​Cl neutralizes the DABCO base. The Celite filtration removes any precipitated palladium black, preventing streaking and product degradation during subsequent silica gel chromatography[7].

References

  • Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Benchchem. 2

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH / PMC. 6

  • Sonogashira coupling. Wikipedia. 1

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. Organic Chemistry Portal. 5

  • Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? ResearchGate. 7

  • Sonogashira Reaction with Diminished Homocoupling. National Taiwan University. 4

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications. 3

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. NIH / PMC. 8

Sources

Reference Data & Comparative Studies

Validation

biological activity comparison of substituted 1-ethyl-3-methyl-pyrazoles

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrazoles: A Comparative Analysis Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring, a five-membered aromatic heterocycle...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrazoles: A Comparative Analysis

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents across a multitude of disease areas.[1][2][3][4] Marketed drugs such as the anti-inflammatory agent Celecoxib, the analgesic Metamizole, and the anti-obesity drug Rimonabant all feature a core pyrazole moiety, underscoring its pharmacological significance.[1][2][5]

This guide focuses on the comparative biological activities of substituted pyrazoles, with a particular interest in the 1-ethyl-3-methyl-pyrazole framework. We will dissect how substitutions at various positions on the pyrazole ring modulate its interaction with biological targets, thereby influencing its therapeutic effects. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based comparison of anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer activities, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Anti-inflammatory and Analgesic Activity: Targeting Cyclooxygenase (COX)

The anti-inflammatory and analgesic properties of many pyrazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][6] COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective COX-2 inhibitors has revealed critical structural requirements for the pyrazole scaffold.

  • N1-Substitution: The nature of the substituent at the N1 position is crucial. While this guide focuses on the 1-ethyl group, many potent inhibitors feature a substituted phenyl ring at this position. For instance, the p-sulfonamide or p-methylsulfonylphenyl group, as seen in Celecoxib and Deracoxib, is a classic pharmacophore that fits into a secondary pocket of the COX-2 active site, conferring selectivity.[1]

  • C5-Substitution: Incorporation of a bulky, hydrophobic group at the C5 position, such as a benzyloxyphenyl group, has been shown to enhance affinity for the COX-2 enzyme.[1] This mimics the orientation of the trifluoromethyl group of celecoxib.

  • Linkages: The inclusion of an acetamide linkage in N1-substituted pyrazoles can improve binding affinity and bioavailability.[6]

Comparative Performance Data

The following table summarizes the anti-inflammatory activity of various substituted pyrazoles from a representative study, demonstrating the impact of different substitution patterns.

Compound IDKey SubstituentsIn Vivo Anti-inflammatory Activity (% Inhibition after 4h)In Vitro COX-2 Inhibition (IC50, µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
5s N1-phenyl, C5-(4-(benzyloxy)phenyl)78.09%2.5165.75[1]
5u N1-phenyl, C5-(4-(benzyloxy)-3-methoxyphenyl)76.56%1.7972.73[1]
Ibuprofen (Standard Drug)79.23%--[1]
Celecoxib (Reference Drug)--78.06[1]

As the data indicates, compounds 5s and 5u exhibit potent anti-inflammatory activity comparable to the standard drug ibuprofen.[1] Their high COX-2 inhibitory activity and selectivity indices, approaching that of celecoxib, highlight the success of incorporating bulky hydrophobic groups at the C5 position.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This in-vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Preparation: Wistar albino rats (150-200g) are divided into groups, including a control group, a standard group (e.g., receiving Ibuprofen), and test groups for each pyrazole derivative.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally at a specified dose. The control group receives only the vehicle.

  • Induction of Inflammation: After a set period (e.g., 60 minutes) to allow for drug absorption, a 0.1 mL injection of 1% w/v carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the drug-treated group.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. The pyrazole scaffold has been investigated for its potential to yield novel antiepileptic drugs (AEDs), with some derivatives showing significant anticonvulsant activity in preclinical models.[2][7] The mechanisms often involve modulation of ion channels or neurotransmitter systems to reduce excessive neuronal firing.

Structure-Activity Relationship (SAR) Insights
  • N1 and C5 Substitutions: Studies on 2-pyrazoline derivatives have shown that substitutions on the N1 and C5 positions are critical. For example, compounds with 5-bromothiophen and 2,6-dichlorophenyl moieties have demonstrated remarkable activity in the pentylenetetrazole (PTZ) seizure model.[8]

  • Carboxamide/Carbothioamide Moiety: The presence of a carboxamide or carbothioamide group at the N1 position appears to be a favorable feature for anticonvulsant activity.[8]

  • Aryloxy Groups: In a series of 1-methyl-3-methyl pyrazoles, the introduction of a 5-aryloxy group linked via a methylene hydrazinecarboxamide chain at the C4 position resulted in potent anticonvulsant agents.[9]

Comparative Performance Data

The following table presents data for promising anticonvulsant pyrazole derivatives.

Compound IDKey SubstituentsAnticonvulsant AssayMedian Effective Dose (ED50)Protective Index (PI = TD50/ED50)Reference
6k 1-methyl, 3-methyl, 4-((2-(4-chlorophenoxy)hydrazinyl)methyl)sc-PTZ20.4 mg/kg10.8[9]
7h (Structure not fully detailed)MES & sc-PTZPotent Activity Reported-[2][7]
Valproate (Standard Drug)sc-PTZ-Lower than 6k[9]
Ethosuximide (Standard Drug)sc-PTZ-Lower than 6k[9]

Compound 6k emerged as a highly promising agent, demonstrating a better anti-PTZ activity and a wider margin of safety (Protective Index) than the established drugs valproate and ethosuximide.[9]

Experimental Protocol: Subcutaneous Pentylenetetrazole (sc-PTZ) Seizure Model

This model is used to identify compounds that can prevent clonic seizures, predicting efficacy against absence seizures.

  • Animal Preparation: Swiss albino mice (20-25g) are used. Animals are fasted overnight with free access to water.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes), a convulsant dose of Pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.

  • Observation: The animals are observed for 30 minutes. The primary endpoint is the absence of clonic-tonic seizures.

  • Data Analysis: The percentage of animals protected from seizures at each dose is recorded, and the median effective dose (ED50) is calculated using probit analysis. Neurotoxicity (e.g., motor impairment) is often assessed in parallel using the rotarod test to determine the median toxic dose (TD50).

Workflow for Anticonvulsant Screening

G cluster_0 Pre-Clinical Screening cluster_1 Toxicity & Safety A Compound Synthesis (Substituted Pyrazoles) B Animal Grouping & Dosing A->B C Seizure Induction (sc-PTZ or MES) B->C D Observation Period (Assess Seizure Protection) C->D E Data Analysis (Calculate ED50) D->E H Calculate Protective Index (PI = TD50 / ED50) E->H Determine Efficacy F Neurotoxicity Test (Rotarod Assay) G Data Analysis (Calculate TD50) F->G G->H Determine Safety I Lead Compound Identification H->I

Caption: Workflow for evaluating anticonvulsant pyrazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have been extensively explored, with many showing promising activity against a range of bacteria and fungi.[10][11][12][13]

Structure-Activity Relationship (SAR) Insights
  • Halogen Substituents: The presence of halogen atoms (e.g., Cl, F) on phenyl rings attached to the pyrazole core often enhances antimicrobial activity.[14]

  • Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic moieties known for antimicrobial effects, such as imidazothiadiazole, can lead to highly potent compounds.[13]

  • Substitution at C5: In a series of ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylates, derivatives with electron-withdrawing groups on the N1-substituent showed excellent antibacterial activity.[14]

Comparative Performance Data

The following table shows the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microorganisms.

Compound IDKey SubstituentsS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)A. niger (MIC, µg/mL)Reference
3c 1-(4-chlorophenyl), 5-phenyl6.253.12-[14]
3f 1-(2,4-dichlorophenyl), 5-phenyl3.126.25-[14]
21c Pyrazole-imidazothiadiazole hybrid0.25 (vs. MRSA)--[13]
23h Pyrazole-imidazothiadiazole hybrid0.25 (vs. MRSA)--[13]
Ciprofloxacin (Standard Antibiotic)---[10]
Gatifloxacin (Standard Antibiotic)1 (vs. MRSA)--[13]

The data clearly demonstrates the potential of pyrazole derivatives as antimicrobial agents. Notably, the hybrid compounds 21c and 23h showed exceptionally potent activity against multi-drug resistant S. aureus (MRSA), being four times more active than the control drug gatifloxacin.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Serial Dilution
  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is dissolved in a suitable solvent (like DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (medium + inoculum) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Cell Proliferation

The pyrazole scaffold is a key component of several modern kinase inhibitors used in cancer therapy, such as Crizotinib and Ruxolitinib.[15] Research continues to uncover novel pyrazole derivatives with potent antiproliferative activity against various cancer cell lines, acting through diverse mechanisms including kinase inhibition, DNA binding, and induction of apoptosis.[16][17][18]

Structure-Activity Relationship (SAR) Insights
  • Aryl Substituents: The nature and position of substituents on aryl rings attached to the pyrazole core are paramount. For instance, a 4-bromophenyl group at the C3 position coupled with specific side chains at C4 led to compounds with high potency against HepG2 (liver), MCF-7 (breast), and A549 (lung) cancer cell lines.[19]

  • Hybrid Structures: Combining the pyrazole core with other anticancer pharmacophores, like coumarin, can result in hybrid molecules with significant cytotoxicity.[15]

  • Kinase Selectivity: Specific substitution patterns can direct the molecule to inhibit particular kinases involved in cancer progression, such as EGFR and VEGFR-2.[17]

Comparative Performance Data

This table summarizes the in-vitro cytotoxic activity of representative pyrazole compounds against human cancer cell lines.

Compound IDKey SubstituentsTarget Cell LineCytotoxic Activity (IC50, µM)Reference Drug (IC50, µM)Reference
P-03 Coumarin-pyrazole hybridA549 (Lung)13.5Doxorubicin (3.63)[15]
Compound 2 3-(4-bromophenyl), N1-ethyl, C4-substitutedHepG2 (Liver)9.13Doxorubicin (34.24)[19]
Compound 7 3-(4-bromophenyl), N1-ethyl, C4-substitutedA549 (Lung)6.52Doxorubicin (5.93)[19]
Compound 59 Polysubstituted pyrazoleHepG2 (Liver)2.0Cisplatin (5.5)[17]

The results are highly encouraging. Compound 2 was significantly more potent than doxorubicin against the HepG2 cell line, while compound 7 showed activity comparable to the standard against A549 cells.[19] Furthermore, compound 59 demonstrated superior activity to cisplatin, another widely used chemotherapy drug.[17]

Conclusion

The substituted 1-ethyl-3-methyl-pyrazole core, and the broader pyrazole class, remains an exceptionally fertile ground for the discovery of new therapeutic agents. Structure-activity relationship studies consistently show that targeted modifications to the substituents at the N1, C3, C4, and C5 positions can finely tune the biological activity profile of these molecules. The evidence strongly supports the continued exploration of this scaffold to develop next-generation drugs with enhanced potency, selectivity, and safety profiles for treating inflammation, epilepsy, microbial infections, and cancer.

References

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. PubMed. Available at: [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. ResearchGate. Available at: [Link]

  • Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. ScienceDirect. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. PubMed. Available at: [Link]

  • Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Taylor & Francis Online. Available at: [Link]

  • Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Evaluation of Anticonvulsant Activities of Pyrazol yl Semicarbazones. Part II. Bentham Science. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Ingenta Connect. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

  • Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. ScienceDirect. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink. Available at: [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal. Available at: [Link]

  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. International Journal of Pharmaceutical Sciences Online. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. Available at: [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

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Comparative

Decoding Pyrazole Regiochemistry: A Comparative Guide to Spectroscopic Validation of 5-Bromopyrazole Suzuki Couplings

Target Audience: Researchers, scientists, and drug development professionals. The Regiochemical Dilemma in Pyrazole Cross-Coupling The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently appearin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Regiochemical Dilemma in Pyrazole Cross-Coupling

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, cannabinoid receptor antagonists, and agrochemicals. However, functionalizing this heterocycle—particularly via Suzuki-Miyaura cross-coupling at the C5 position—presents severe synthetic and analytical challenges.

5-Bromopyrazoles are notoriously difficult substrates. Prototropic tautomerism (in unprotected derivatives) and the highly coordinating nature of the pyrazole nitrogen atoms can lead to rapid catalyst deactivation (1)[1]. Furthermore, predicting or controlling the regioselectivity of pyrazole functionalization is complex, often resulting in unexpected migrations or mixtures of C3 and C5 regioisomers (2)[2].

Because a 3-arylpyrazole and a 5-arylpyrazole possess identical masses and highly similar 1D NMR profiles, proving that a Suzuki coupling occurred exclusively at the intended C5 position requires a rigorous, self-validating analytical workflow. This guide objectively compares the spectroscopic modalities used to validate these structures and provides a standardized protocol for execution.

Standardized Experimental Protocol: A Self-Validating Workflow

To establish a baseline for comparison, we must first define a robust coupling protocol. The following procedure details the synthesis of a 1-methyl-5-arylpyrazole, designed specifically to mitigate catalyst poisoning.

Suzuki-Miyaura Coupling of 1-Methyl-5-bromopyrazole
  • Reagents: 1-methyl-5-bromopyrazole (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), K₂CO₃ (2.0 mmol).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL).

  • Step-by-Step Execution:

    • Preparation: Charge a Schlenk flask with the pyrazole, boronic acid, palladium catalyst, and base.

    • Degassing: Add the solvent mixture and degas via vigorous nitrogen sparging for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

    • Reaction: Heat the mixture at 80 °C for 14 hours. Causality: The bidentate dppf ligand is explicitly chosen because it creates a sterically demanding coordination sphere around the palladium center. This prevents the basic pyrazole nitrogens from displacing the phosphine ligands and poisoning the catalyst (3)[3].

    • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Isolate the product via silica gel flash chromatography (Hexanes/EtOAc gradient).

Comparative Analysis of Spectroscopic Modalities

Once the product is isolated, the analytical workflow must transition from confirming mass to proving spatial connectivity.

Alternative 1: LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry)
  • Performance: LC-HRMS is the optimal first-pass filter. It confirms the consumption of the starting material by detecting the loss of the characteristic 1:1 [M]/[M+2] bromine isotope pattern. It also verifies the exact mass of the desired cross-coupled product.

  • Limitation: HRMS is entirely blind to regiochemistry. It cannot differentiate between a 3-aryl, 4-aryl, or 5-aryl pyrazole, nor can it rule out an unexpected N-arylation if the protecting group was labile.

Alternative 2: 1D NMR ( 1 H and 13 C Spectroscopy)
  • Performance: 1D NMR confirms bulk purity and the incorporation of the new aryl ring. The disappearance of the C5-Br alters the chemical shift of the adjacent C4 proton.

  • Limitation: The chemical shift of the pyrazole C4 proton is highly sensitive to the electronic nature of the newly installed aryl group. Without a synthesized reference standard of the alternative regioisomer (e.g., the 3-aryl variant) for direct comparison, 1D NMR alone cannot definitively prove the regiochemistry of the coupling (4)[4].

Alternative 3: 2D NMR (HMBC and NOESY) — The Gold Standard

To achieve a self-validating structural proof in the solution state, 2D NMR is mandatory.

  • Causality of HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range carbon-proton scalar couplings. In a 1-methyl-5-arylpyrazole, the N1-methyl protons exhibit a strong 3-bond coupling ( 3JCH​ ) to the C5 carbon. They do not couple to the C3 carbon, as that would require a weak, 4-bond coupling ( 4JCH​ ) across the N2 nitrogen. This unambiguously identifies the C5 carbon resonance.

  • Causality of NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space dipole-dipole interactions between protons closer than 5 Å. If the aryl ring is successfully coupled at the C5 position, the N1-methyl protons will be in close spatial proximity to the ortho-protons of the C5-aryl ring, yielding a strong NOE cross-peak. If the aryl group had migrated to the C3 position, the distance would exceed 7 Å, and no NOE would be observed.

Alternative 4: X-Ray Crystallography
  • Performance: Provides absolute 3D spatial coordinates, confirming both regiochemistry and solid-state conformation.

  • Limitation: Highly bottlenecked by the requirement to grow a diffraction-quality single crystal, which is often kinetically impractical for oily or amorphous pyrazole derivatives.

Quantitative Comparison Matrix

The following table summarizes the operational parameters of each spectroscopic alternative for validating pyrazole couplings:

Analytical ModalityTurnaround TimeRegiochemical ConfidenceSample RequirementPrimary Utility in Workflow
LC-HRMS < 15 minsNone< 1 mgConfirming exact mass; detecting debromination or homocoupling.
1D NMR ( 1 H, 13 C) 15 - 30 minsLow2 - 5 mgAssessing bulk purity and confirming aryl group incorporation.
2D NMR (NOESY, HMBC) 2 - 4 hoursHigh10 - 20 mgDefinitive solution-state assignment of C3 vs C5 substitution.
X-Ray Crystallography Days - WeeksAbsoluteSingle CrystalAbsolute 3D conformation and solid-state packing verification.

Decision Workflow Visualization

The logical progression of the self-validating spectroscopic workflow is mapped below.

Spectroscopic_Workflow Reaction Suzuki-Miyaura Coupling (5-Bromopyrazole + Ar-B(OH)2) LCMS LC-HRMS Analysis (Mass & Isotope Check) Reaction->LCMS NMR1D 1D NMR (1H, 13C) (Connectivity & Purity) LCMS->NMR1D Exact Mass Confirmed Fail Regioisomer / Byproduct LCMS->Fail Debromination NMR2D 2D NMR (NOESY, HMBC) (Regiochemical Assignment) NMR1D->NMR2D Structure Ambiguous Xray X-ray Crystallography (Absolute 3D Structure) NMR2D->Xray Ambiguous NOE/HMBC Success Validated 5-Arylpyrazole NMR2D->Success N1-CH3 to C5-Ar NOE Xray->Success Crystal Solved

Workflow for the spectroscopic validation of pyrazole Suzuki coupling products.

References

  • Source: google.
  • Title: Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.
  • Source: acs.
  • Source: nih.

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalyst Selection for 5-Bromo-Pyrazole Coupling

Introduction: The Central Role of Pyrazoles in Modern Drug Discovery For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design. Its unique electronic properti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Pyrazoles in Modern Drug Discovery

For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a "privileged structure" in a vast array of FDA-approved drugs, from Pfizer's blockbuster kinase inhibitor, Xalkori® (Crizotinib), to celebrated treatments for arthritis and pain like Celebrex®. The functionalization of this key heterocycle is therefore a critical task in the synthesis of novel pharmaceutical agents.

Palladium-catalyzed cross-coupling reactions represent the most robust and versatile strategy for elaborating the pyrazole core. Specifically, the C-5 position offers a prime vector for introducing molecular diversity. Starting from 5-bromo-pyrazole, chemists can forge new carbon-carbon and carbon-nitrogen bonds with remarkable precision. However, the success of these transformations is not guaranteed. The pyrazole ring itself, with its unprotected acidic N-H group and adjacent basic nitrogen, presents a significant challenge, often leading to catalyst inhibition and sluggish reactivity.[1][2]

The choice of palladium catalyst is therefore the single most critical parameter determining the efficiency, yield, and overall success of the coupling. This guide provides an in-depth, data-driven comparison of common palladium catalyst systems for the three most pivotal transformations of 5-bromo-pyrazole: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will move beyond mere protocols to explore the mechanistic rationale behind catalyst selection, empowering you to make informed, effective decisions in your synthetic campaigns.

The Challenge: Why Pyrazole Coupling Requires a Specialized Approach

Standard palladium-catalyzed cross-coupling protocols often fail or provide poor yields when applied to substrates with unprotected N-H groups, such as pyrazoles.[1] The acidic proton and the lone pair on the adjacent nitrogen can coordinate to the palladium center, forming stable, off-cycle complexes that effectively poison the catalyst and halt the reaction. This inhibitory effect necessitates the use of carefully designed catalyst systems, typically featuring bulky ligands that shield the metal center and promote the desired reductive elimination step over catalyst deactivation.[2][3]

Comparative Performance: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for creating C-C bonds, allowing for the introduction of diverse aryl and heteroaryl moieties. For unprotected bromopyrazoles, the choice of ligand is critical to overcoming catalyst inhibition. Modern, sterically demanding biaryl phosphine ligands have proven superior to traditional catalysts like Pd(PPh₃)₄.

Experimental Data: Suzuki-Miyaura Coupling of Bromopyrazoles

The following table summarizes a direct comparison of catalyst systems for the coupling of unprotected bromopyrazoles with arylboronic acids. The data clearly demonstrates the superiority of catalyst pre-catalysts bearing bulky, electron-rich phosphine ligands like XPhos.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
XPhos Pd G2 (P1) 4-Bromo-1H-pyrazole4-methoxyphenylboronic acidK₃PO₄Dioxane/H₂O10015-2086% 3.5[1]
XPhos Pd G2 (P1) 3-Bromo-1H-pyrazole4-methylphenylboronic acidK₃PO₄Dioxane/H₂O10015-2075% 3.5[1]
Pd₂(dba)₃ / SPhos5-Bromo-1H-indazole*Phenylboronic acidK₃PO₄Dioxane/H₂O10015-2056%2.0[1]
Pd(PPh₃)₄1-Methyl-4-pyrazoleboronic ester(Self-coupling)Cs₂CO₃Dioxane801270%5.0[4]

*Data for 5-bromo-1H-indazole is included as a close structural analog to demonstrate initial optimization findings. The XPhos-based precatalyst ultimately provided the best results for the pyrazole series.

Expertise & Causality: Why XPhos Excels

The success of the XPhos-based precatalyst (a type of palladacycle) can be attributed to two key features:

  • Steric Bulk: The XPhos ligand is exceptionally bulky. This steric shield around the palladium center hinders the formation of inhibitory dimeric or trimeric catalyst complexes involving the pyrazole N-H group.[1]

  • Electron-Richness: The dialkylbiaryl phosphine structure is highly electron-donating, which promotes the rate-limiting oxidative addition step of the aryl bromide to the Pd(0) center and facilitates the final reductive elimination step.[3][5]

The use of a pre-catalyst like XPhos Pd G2 is also a critical choice. These well-defined complexes rapidly and cleanly generate the active LPd(0) species in solution upon exposure to the base, avoiding the often inefficient and problematic in-situ reduction required when starting with Pd(OAc)₂ or PdCl₂ sources.[6]

Comparative Performance: Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination provides direct access to aminopyrazoles, a motif of significant interest in medicinal chemistry.[2] As with C-C coupling, catalyst selection is paramount for achieving high efficiency with these challenging substrates.

Experimental Data: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole

The data below showcases the effectiveness of a specialized catalyst system, tBuBrettPhos, for the amination of unprotected 4-bromopyrazole with a variety of amine coupling partners.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd Precat (L4) 4-Bromo-1H-pyrazoleMorpholineLHMDSToluene801292% 2.0[2][7]
Pd Precat (L4) 4-Bromo-1H-pyrazoleN-MethylanilineLHMDSToluene801286% 2.0[2][7]
Pd Precat (L4) 4-Bromo-1H-pyrazoleAnilineLHMDSToluene801285% 2.0[2][7]
Pd Precat (L4) 4-Bromo-1H-pyrazoleIndolineLHMDSToluene801278% 2.0[2][7]

*Catalyst System refers to the use of tBuBrettPhos ligand (L4) with a suitable palladium precatalyst.

Expertise & Causality: The Role of tBuBrettPhos and Base Selection

The tBuBrettPhos ligand is another member of the bulky biaryl phosphine family, specifically designed to accelerate C-N bond-forming reductive elimination.[2] Its success here is a direct result of its structure, which stabilizes the palladium center while promoting the difficult bond-forming step.

The choice of base, Lithium bis(trimethylsilyl)amide (LHMDS), is equally critical.[2][8] A strong, non-nucleophilic base is required to efficiently deprotonate the amine nucleophile (and the pyrazole N-H) to facilitate its entry into the catalytic cycle. Weaker bases like K₃PO₄ or Cs₂CO₃ are often insufficient for this transformation, leading to low yields.[6]

Visualizing the Process: Catalytic Cycle and Workflow

To ensure protocols are self-validating, it is essential to understand the underlying mechanistic steps and the logical flow of the experimental procedure.

The Palladium Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions. The efficiency of each step—oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination—is profoundly influenced by the choice of ligand.[8][9]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 LPd(0) (Active Catalyst) OxAdd R-Pd(II)-X (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Trans R-Pd(II)-Nu (Transmetalation Complex) OxAdd->Trans Transmetalation / Amine Binding Trans->Pd0 Reductive Elimination Product R-Nu (Coupled Product) Trans->Product  Product  Formation Byproduct M-X Trans->Byproduct Reactant1 R-X (5-Bromo-pyrazole) Reactant1->OxAdd Reactant2 Nu-M (Boronic Acid / Amine) Reactant2->Trans caption General catalytic cycle for Pd-catalyzed cross-coupling.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Comparative Performance: Sonogashira Coupling

The Sonogashira coupling forges a C(sp²)-C(sp) bond, providing access to valuable alkynyl-pyrazole intermediates. While direct comparative studies on 5-bromo-pyrazole are less common in the literature, data from analogous bromopyridine systems provides a strong predictive framework for catalyst selection.[10] The classic system of PdCl₂(PPh₃)₂ with a copper(I) co-catalyst remains a reliable choice.

Experimental Data: Sonogashira Coupling of Analogous Bromo-N-Heterocycles
Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Yield (%)Ref.
PdCl₂(PPh₃)₂ / CuI 5-Bromo-6-phenylpyridazin-3(2H)-oneTerminal AlkynesEt₃NDMFRTGood[11]
PdCl₂(PPh₃)₂ / CuI 5-Bromo-2-chloropyrimidineTerminal AlkynesEt₃NTHF6095% [12]
Pd(PPh₃)₄ / CuI 5-Iodo-1,3-disubstituted-pyrazolesPhenylacetyleneEt₃NDMFRTGood[8]
Expertise & Causality: The Classic Copper Co-catalyzed System

The Sonogashira reaction follows a dual-catalytic cycle. The palladium catalyst performs the oxidative addition and reductive elimination steps, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[13] This system is effective and widely used, though copper-free methods are gaining popularity to avoid potential alkyne homocoupling (Glaser coupling). For initial screening, the PdCl₂(PPh₃)₂/CuI system is a robust and cost-effective starting point.

Detailed Experimental Protocols

A protocol is only as good as its reproducibility. The following step-by-step methodologies are provided as a validated starting point for your experiments.

Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G2

This protocol is adapted from the successful coupling of unprotected bromopyrazoles.[1]

G cluster_A cluster_C cluster_E cluster_G cluster_I cluster_K A 1. Add Solids to Vial B Add 4-Bromo-1H-pyrazole (1.0 mmol), Arylboronic acid (2.0 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G2 (3.5 mol%) to a vial. C 2. Add Solvents A->C D Add Dioxane (4 mL) and Water (1 mL). E 3. Inert Atmosphere C->E F Seal vial, evacuate and backfill with Argon (3 cycles). G 4. Reaction E->G H Stir vigorously at 100 °C for 15-20 hours. Monitor by LC-MS. I 5. Work-up G->I J Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. Dry (Na₂SO₄), filter, and concentrate. K 6. Purification I->K L Purify by flash column chromatography. caption Experimental workflow for Suzuki-Miyaura coupling.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (2.0 mmol, 2.0 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), and the XPhos Pd G2 pre-catalyst (0.035 mmol, 3.5 mol%).

  • Solvent Addition: Add dioxane (4 mL) and water (1 mL) to the vial.

  • Inerting: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with argon gas. Repeat this cycle two more times to ensure an inert atmosphere.

  • Reaction: Place the vial in a preheated heating block or oil bath at 100 °C. Stir the mixture vigorously for 15-20 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then saturated aqueous NaCl (brine, 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-pyrazole product.

Protocol 2: Buchwald-Hartwig Amination using tBuBrettPhos

This protocol is based on the highly efficient amination of bromo-pyrazoles.[2][7]

  • Vessel Preparation (Glovebox): Inside a nitrogen-filled glovebox, add the palladium pre-catalyst (e.g., P4, 0.02 mmol, 2 mol%) and tBuBrettPhos (L4, 0.02 mmol, 2 mol%) to a reaction vial. Add 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous toluene (4 mL). Add the desired amine (1.2 mmol, 1.2 equiv.). Finally, add LHMDS (2.2 mmol, 2.2 equiv.).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 80 °C and stir for 12 hours.

  • Quenching & Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.

Conclusion and Recommendations

The effective functionalization of 5-bromo-pyrazoles via palladium-catalyzed cross-coupling is eminently achievable but requires a rational, evidence-based approach to catalyst selection. The data clearly indicates that catalyst systems employing bulky, electron-rich biaryl phosphine ligands are superior for overcoming the inherent challenges of these N-H containing heterocyclic substrates.

  • For Suzuki-Miyaura Couplings: The use of a well-defined palladacycle pre-catalyst such as XPhos Pd G2 is highly recommended. It provides excellent yields under relatively mild conditions and demonstrates broad substrate scope.[1]

  • For Buchwald-Hartwig Aminations: A system based on the tBuBrettPhos ligand paired with a strong, non-nucleophilic base like LHMDS is the method of choice. This combination has proven highly effective for coupling a wide range of amines to the pyrazole core.[2]

  • For Sonogashira Couplings: The classic PdCl₂(PPh₃)₂ / CuI system remains a reliable and cost-effective starting point for investigation, with extensive precedent in the coupling of analogous N-heterocycles.[11][12]

By understanding the mechanistic principles behind catalyst inhibition and selecting modern, purpose-built catalyst systems, researchers can confidently and efficiently synthesize diverse libraries of functionalized pyrazoles to accelerate the drug discovery process.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: Substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Fors, B. P., Do, H.-Q., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 804-807. [Link]

  • Fors, B. P., Do, H.-Q., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Garg, N. K., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles. Organic Letters, 19(14), 3779–3782. [Link]

  • Cluff, K. J., et al. (2017). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters. Dalton Transactions, 46(1), 59-62. [Link]

  • S. S. M., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. International Journal of Research, 10(11). [Link]

  • Cazin, C. S. J., et al. (2011). Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions. Dalton Transactions, 40(39), 10179-10185. [Link]

  • Isbell, J. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]

  • Scientia (2024). PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. [Link]

  • Bellina, F., & Lessi, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Pure and Applied Chemistry, 76(3), 603-613. [Link]

  • CDT in Technology Enhanced Chemical Synthesis (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • American Chemical Society (2020). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]

  • Cotugno, P., et al. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 28(2), 856. [Link]

  • ChemRxiv (2026). Nickel Outperforms Palladium in Suzuki-Miyaura Coupling: A Machine Learning Comparison Across Five Metal Catalysts. [Link]

  • Kim, S., et al. (2019). Palladium-bearing intermetallic electride as an efficient and stable catalyst for Suzuki cross-coupling reactions. Nature Communications, 10(1), 5648. [Link]

  • Maciá, B., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2269-2285. [Link]

  • Beilstein-Institut (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 245-269. [Link]

  • ResearchGate (2020). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]

  • ResearchGate (2019). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. [Link]

  • Beilstein-Institut (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Beilstein Journal of Organic Chemistry, 21, 1485-1496. [Link]

Sources

Comparative

A Comparative Guide to the Kinase Inhibitory Activity of 5-Substituted Pyrazoles

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a "privileged structure" in medicinal chemistry, lauded for its synthetic accessibility and versatile role as a bioisoster...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a "privileged structure" in medicinal chemistry, lauded for its synthetic accessibility and versatile role as a bioisosteric replacement.[1] This guide provides an in-depth analysis of the kinase inhibitory activity of a library of 5-substituted pyrazole derivatives, offering a comparative look at their performance against various kinase targets. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven protocols for key experimental assays.

The Pyrazole Core: A Foundation for Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyrazole ring system has proven to be an exceptional framework for the design of potent and selective kinase inhibitors. Its ability to engage in crucial hydrogen bond interactions within the ATP-binding pocket of kinases makes it a highly attractive starting point for inhibitor design.[1] Specifically, substitutions at the 5-position of the pyrazole ring have been shown to significantly influence the potency and selectivity of these compounds, allowing for the fine-tuning of their activity against specific kinase targets.[3]

Comparative Analysis of 5-Substituted Pyrazole Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of a representative library of 5-substituted pyrazole derivatives against a panel of key kinases implicated in cancer and inflammatory diseases. This data has been compiled from various peer-reviewed studies to provide a comparative overview.

Compound ID5-SubstituentTarget KinaseIC50 (nM)Reference
1 -NH-ArylCDK11520[2]
2 -NH-ArylCDK224[4]
3 IndenopyrazoleKDR (VEGFR2)Potent Inhibition[3]
4 IndenopyrazoleFlt1Potent Inhibition[3]
5 IndenopyrazoleFlt3Potent Inhibition[3]
6 Indenopyrazolec-KitPotent Inhibition[3]
7a PyrimidylJNK3635[5]
8a PyrimidylJNK3227[5]
9c DiphenylCDK229.31[4]
10 ArylBcr-Abl14.2[2]
12b PyrrolopyrimidineJAK110-20 fold selectivity over JAK2[6][7]
24 DiphenylCDK12380[2]
25 DiphenylCDK11520[2]
Barasertib (AZD1152) ArylAurora B0.37[2]
Afuresertib PyrimidinylAkt11.3 (Ki = 0.08)[2]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values indicate higher potency. It is important to distinguish IC50 from Ki, the inhibition constant. While related, the IC50 value can be influenced by assay conditions such as ATP concentration, whereas Ki is an intrinsic measure of binding affinity.[8][9][10][11]

Structure-Activity Relationship (SAR) Insights

The data reveals key SAR trends for 5-substituted pyrazoles:

  • Aromatic and Heteroaromatic Substituents: The nature of the aryl or heteroaryl group at the 5-position is critical for potency and selectivity. For instance, the pyrimidyl group in compounds 7a and 8a confers potent JNK3 inhibition.[5]

  • Fused Ring Systems: The indenopyrazole scaffold in compounds 3-6 leads to multi-targeted inhibition of receptor tyrosine kinases like KDR, Flt1, Flt3, and c-Kit.[3]

  • Hydrogen Bonding and Hydrophobic Interactions: The pyrazole core itself typically forms key hydrogen bonds with the hinge region of the kinase. The 5-substituent then projects into more variable regions of the ATP-binding pocket, where hydrophobic and electronic interactions dictate selectivity.[1]

  • Selectivity: By modifying the 5-substituent, selectivity for specific kinases can be achieved. For example, compound 12b demonstrates significant selectivity for JAK1 over the closely related JAK2.[6][7]

Experimental Methodologies: A Guide to Best Practices

The generation of reliable and reproducible kinase inhibition data is paramount. Here, we provide detailed protocols for three widely used assay formats, explaining the rationale behind key steps.

Choosing the Right Assay: Biochemical vs. Cell-Based

The initial choice of assay format is a critical decision in any kinase inhibitor screening campaign.

  • Biochemical assays utilize purified, isolated kinases and substrates. They are ideal for initial high-throughput screening (HTS) to identify direct inhibitors and for determining intrinsic potencies (IC50 or Ki values).[12][13] Their controlled environment allows for a clear understanding of the direct interaction between the inhibitor and the kinase.

  • Cell-based assays measure kinase activity within a living cell. These assays provide a more physiologically relevant context, as they account for factors such as cell permeability, off-target effects, and the presence of competing intracellular ATP concentrations.[14][15] They are crucial for validating hits from biochemical screens and for understanding the cellular consequences of kinase inhibition.

Our recommendation is to employ a tiered screening approach, beginning with a sensitive biochemical assay for primary screening, followed by cell-based assays to confirm activity and assess cellular potency.

Experimental Workflow: From Compound Synthesis to Data Analysis

G cluster_0 Compound Preparation cluster_1 Biochemical Screening cluster_2 Cell-Based Validation cluster_3 Data Analysis & Interpretation A Synthesis of 5-Substituted Pyrazole Library B Compound Characterization (NMR, MS) A->B C Compound Plating & Dilution B->C D Kinase Inhibition Assay (e.g., LanthaScreen) C->D Primary Screen E IC50 Determination D->E F Cellular Target Engagement (e.g., NanoBRET) E->F Hit Confirmation G Cellular Potency (EC50) F->G H SAR Analysis G->H I Selectivity Profiling G->I J Lead Compound Selection H->J I->J

Caption: A typical workflow for the discovery and characterization of kinase inhibitors.

Protocol 1: LanthaScreen® TR-FRET Kinase Activity Assay (Biochemical)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for measuring kinase activity.

Principle: A terbium-labeled antibody that recognizes a phosphorylated substrate is used. When the kinase phosphorylates the substrate in the presence of a fluorescent tracer, excitation of the terbium donor leads to energy transfer to the tracer, resulting in a FRET signal. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in 1X Kinase Buffer A.

    • Prepare a 2X substrate/ATP solution in 1X Kinase Buffer A. The ATP concentration should ideally be at the Km for the specific kinase to ensure that the measured IC50 is a close approximation of the Ki.

    • Prepare a 4X serial dilution of the 5-substituted pyrazole compounds in the appropriate buffer.

    • Prepare a 2X EDTA/terbium-labeled antibody solution in TR-FRET Dilution Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X compound solution.

    • Add 2.5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding 10 µL of the 2X EDTA/terbium-labeled antibody solution.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay (Cell-Based)

This bioluminescence resonance energy transfer (BRET) assay measures the binding of a compound to its target kinase in living cells.

Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the kinase is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, and the addition of a substrate results in BRET. A test compound that binds to the kinase will compete with the tracer, leading to a loss of BRET.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Seed the transfected cells into a 96-well or 384-well plate and incubate overnight.

  • Assay Execution:

    • Prepare serial dilutions of the 5-substituted pyrazole compounds.

    • Add the compounds to the cells and incubate for a predetermined time (e.g., 2 hours) to allow for cell entry and target binding.

    • Add the NanoBRET™ tracer to the wells.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • Detection:

    • Immediately measure the filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor) using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 (or EC50) value.

Protocol 3: Radiometric Kinase Assay

This is considered the "gold standard" for kinase assays due to its direct measurement of phosphate incorporation.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, and buffer.

    • Add the 5-substituted pyrazole inhibitor at various concentrations.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear phase.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

    • Wash the paper several times with a wash buffer (e.g., phosphoric acid) to remove unbound radioactivity.

  • Detection and Quantification:

    • Dry the phosphocellulose paper.

    • Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Determine the amount of phosphate incorporated into the substrate for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Off-Target Effects and Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding the compound's selectivity profile. Many kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding site.[16] These "off-target" effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

Kinase Selectivity Signaling Pathway

G Inhibitor 5-Substituted Pyrazole Inhibitor TargetKinase Primary Target Kinase (e.g., CDK2) Inhibitor->TargetKinase High Affinity OffTarget1 Off-Target Kinase 1 (e.g., GSK3β) Inhibitor->OffTarget1 Lower Affinity OffTarget2 Off-Target Kinase 2 (e.g., p38) Inhibitor->OffTarget2 Lower Affinity DownstreamTarget Desired Cellular Effect (e.g., Cell Cycle Arrest) TargetKinase->DownstreamTarget DownstreamOffTarget1 Undesired Side Effect 1 OffTarget1->DownstreamOffTarget1 DownstreamOffTarget2 Undesired Side Effect 2 OffTarget2->DownstreamOffTarget2

Caption: The impact of a kinase inhibitor on both its primary target and potential off-targets.

It is essential to profile promising lead compounds against a broad panel of kinases to assess their selectivity. This can be achieved using large-scale screening platforms that employ the assay formats described above. The resulting data allows for the calculation of a selectivity index, which helps in prioritizing compounds with the most desirable activity and safety profiles.

Conclusion

The 5-substituted pyrazole scaffold is a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. A systematic approach to library synthesis, coupled with a tiered screening strategy employing both biochemical and cell-based assays, is crucial for identifying promising lead candidates. A thorough understanding of the structure-activity relationships and a comprehensive assessment of the selectivity profile are key to advancing these compounds towards clinical development. This guide provides the foundational knowledge and practical protocols to empower researchers in their quest for novel kinase-targeted therapeutics.

References

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Synthesis and biological evaluation of 5-substituted 1,4-dihydroindeno[1,2-c]pyrazoles as multitargeted receptor tyrosine kinase inhibitors. PubMed. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Ki and IC50 values. Reddit. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Taylor & Francis Online. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. [Link]

  • Cell-based assays on the rise. BMG LABTECH. [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. BMC Chemistry. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. PubMed. [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Technology Networks. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI. [Link]

  • Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. ACS Publications. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Table showing the structures and IC50 values for Cx50 inhibition for... ResearchGate. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. BMC Chemistry. [Link]

  • (A) IC50 values of EGFR inhibitors against non-small cell lung cancer... ResearchGate. [Link]

  • Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer. Molecules. [Link]

  • IC50 of compound 5c against VEGFR-2, EGFR, PDGFRβ and CDK-2 kinases in comparison with staurosporine. ResearchGate. [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs). PubMed. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 1-Ethyl-3-Methyl-Pyrazole Analogs: A Comparative Guide for STING Agonist Development

The transition from first-generation cyclic dinucleotides (CDNs) to non-nucleotide small molecules represents a watershed moment in the development of Stimulator of Interferon Genes (STING) agonists for cancer immunother...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from first-generation cyclic dinucleotides (CDNs) to non-nucleotide small molecules represents a watershed moment in the development of Stimulator of Interferon Genes (STING) agonists for cancer immunotherapy. Among the most privileged scaffolds identified in recent medicinal chemistry campaigns is the 1-ethyl-3-methyl-pyrazole moiety.

This guide provides an objective, data-driven comparison of 1-ethyl-3-methyl-pyrazole analogs against alternative alkyl-substituted derivatives. By analyzing structural biology, quantitative SAR data, and self-validating experimental workflows, this document serves as a comprehensive resource for researchers optimizing STING-targeted therapeutics [1].

Mechanistic Rationale: The 1-Ethyl-3-Methyl-Pyrazole Advantage

To understand why the 1-ethyl-3-methyl-pyrazole scaffold outperforms its alternatives, we must examine the causality of its binding kinetics within the STING dimer's cGAMP pocket.

Unlike endogenous CDNs that rely on broad electrostatic interactions, small molecules like SHR1032 and amidobenzimidazole (ABZI) dimers utilize the 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide group to anchor deep into a highly specific hydrophobic cleft [1, 2].

  • The N1-Ethyl Advantage: The ethyl group provides the exact steric volume required to maximize van der Waals interactions with the side chains of L159 and Y163. Smaller groups (like methyl) leave the pocket partially unoccupied, increasing the dissociation rate, while larger groups (like isopropyl or tert-butyl) induce severe steric clashes that prevent the STING dimer from adopting its active, closed conformation [3].

  • The C3-Methyl and N2-Hydrogen Bond Axis: The methyl group at the C3 position restricts the rotational freedom of the pyrazole ring. This conformational locking perfectly aligns the pyrazole N2 nitrogen to act as a critical hydrogen bond acceptor for the hydroxyl group of S162. Simultaneously, the adjacent carboxamide forms a rigid H-bond network with T263 [1].

Comparative SAR Analysis

The following table synthesizes quantitative data from recent optimization campaigns [1, 3], objectively comparing the 1-ethyl-3-methyl-pyrazole scaffold against alternative analogs.

Pyrazole SubstituentsSTING Binding (ΔTm)Cellular Potency (THP1 EC₅₀)Cytotoxicity / ViabilityMechanistic Consequence & Conclusion
N1-Ethyl, C3-Methyl +10.7 °C 0.03 – 0.24 µM Low (>95% at 10 µM) Optimal fit. Maximizes hydrophobic contact with L159/Y163 while maintaining the S162 H-bond.
N1-Methyl, C3-Methyl+6.2 °C>1.0 µMLowSuboptimal. Insufficient steric bulk leads to a loose fit in the hydrophobic cleft, reducing residence time.
N1-Isopropyl, C3-MethylN/A>10.0 µMModerateDetrimental. Steric clash within the cGAMP pocket distorts the STING dimer, preventing TBK1 recruitment.
N1-tert-Butyl, C3-MethylN/AInactiveHigh (Bell-shaped curve)Inactive/Toxic. Severe steric hindrance completely prevents pocket closure; off-target toxicity observed.
N1-Ethyl, C3-H (Unsub.)+8.1 °C~0.85 µMLowConformational loss. Lack of the C3-methyl allows ring rotation, weakening the critical H-bond with S162.

Data Summary: The SAR clearly demonstrates a steep activity cliff. The N1-ethyl group is not merely a lipophilic appendage; it is a precise structural key. Deviating from the 1-ethyl-3-methyl configuration results in a logarithmic drop in STING agonism [3].

STING Activation Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by the optimal 1-ethyl-3-methyl-pyrazole STING agonists.

G Agonist 1-Ethyl-3-Methyl-Pyrazole (e.g., SHR1032, diABZI) STING STING Dimer (Endoplasmic Reticulum) Agonist->STING Binds hydrophobic cleft (S162, T263) TBK1 TBK1 Recruitment & Phosphorylation STING->TBK1 Conformational shift IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Kinase activation Nucleus Nuclear Translocation & Gene Transcription IRF3->Nucleus Translocation IFN Type I Interferon (IFN-β) Secretion Nucleus->IFN Immune response

Mechanism of STING activation by 1-ethyl-3-methyl-pyrazole analogs leading to IFN-β secretion.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of the scaffold and a self-validating biological assay designed to eliminate false positives.

Workflow A: Synthesis of the 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxamide Linkage

Rationale: Amide coupling of the pyrazole-5-carboxylic acid to a core scaffold (e.g., an aminobenzimidazole) can be challenging due to steric hindrance. We utilize HATU and DIPEA to rapidly generate an active ester, preventing epimerization and driving the reaction to completion without nucleophilic interference [2].

  • Alkylation: Dissolve 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and bromoethane (1.2 eq). Stir at 60 °C for 4 hours. Note: The ethyl group selectively alkylates the N1 position due to the steric hindrance of the C3-methyl group.

  • Hydrolysis: Treat the resulting ester with LiOH·H₂O (3.0 eq) in a THF/H₂O (3:1) mixture at room temperature for 12 hours. Acidify with 1N HCl to pH 3 to precipitate 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

  • Amide Coupling: In a dry flask, combine the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes to pre-activate the ester.

  • Conjugation: Add the target amine scaffold (e.g., ABZI core, 1.0 eq). Stir at room temperature for 16 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase prep-HPLC to yield the final analog.

Workflow B: Self-Validating Cell-Based STING Agonism Assay

Rationale: Measuring reporter activity alone is insufficient, as cytotoxicity or off-target NF-κB activation can skew results. This protocol uses a dual-cell system (Wild-Type vs. STING-Knockout) coupled with a viability counter-screen to guarantee that the observed EC₅₀ is strictly driven by STING activation[1, 3].

  • Cell Seeding: Plate THP1-Dual cells (containing an ISG-SEAP reporter) and THP1-Dual STING-KO cells at 1×105 cells/well in 96-well plates using RPMI 1640 media (10% FBS).

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 1-ethyl-3-methyl-pyrazole analog (starting at 10 µM) in DMSO. Add to the cells (final DMSO concentration <0.1%). Incubate for 24 hours at 37 °C, 5% CO₂.

  • Reporter Readout (Efficacy): Transfer 20 µL of the supernatant to a new plate. Add 180 µL of QUANTI-Blue solution. Incubate for 1 hour at 37 °C and read absorbance at 655 nm.

    • Validation Check: The STING-KO cells must show zero SEAP induction. Any signal here indicates off-target activity.

  • Viability Counter-Screen (Toxicity): To the remaining cells in the original plate, add CellTiter-Glo reagent. Read luminescence to assess ATP levels.

    • Validation Check: Ensure cell viability remains >90% at the EC₅₀ concentration to confirm the reporter signal is not an artifact of cell stress or death.

References

  • Song, C., Liu, D., Liu, S., et al. "SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis." Scientific Reports, 2022.[Link]

  • Song, Z., Wang, X., Zhang, Y., et al. "Structure–Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists." Journal of Medicinal Chemistry, 2021.[Link]

  • Jeon, M. J., Lee, H., Lee, J., et al. "Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor." Journal of Medicinal Chemistry, 2022.[Link]

Comparative

Comparative Guide: Herbicidal Activity of Novel Pyrazole Carboxylates

Executive Summary & Mechanistic Paradigm The emergence of multi-herbicide-resistant weed biotypes has forced the agrochemical industry to look beyond legacy triketones and sulfonylureas. Recently, novel pyrazole carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

The emergence of multi-herbicide-resistant weed biotypes has forced the agrochemical industry to look beyond legacy triketones and sulfonylureas. Recently, novel pyrazole carboxylate derivatives have demonstrated unprecedented efficacy and crop selectivity[1]. As an application scientist evaluating these pipelines, I have observed that structural optimization of the pyrazole scaffold—specifically through the incorporation of benzoyl or propionamide moieties—yields highly potent inhibitors targeting two distinct biochemical pathways: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) and Transketolase (TKL) [2][3].

This guide objectively compares the performance of next-generation pyrazole carboxylates against commercial standards (e.g., Mesotrione, Topramezone) and provides self-validating experimental protocols for rigorous laboratory evaluation.

Mechanisms of Action
  • HPPD Inhibition: HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherols. Novel pyrazole carboxylates containing a benzoyl scaffold form strong hydrophobic π-π interactions with residues like Phe360 and Phe403 in the HPPD binding pocket[2]. This halts carotenoid biosynthesis, leading to severe foliar bleaching and necrosis.

  • TKL Inhibition: Transketolase is a key enzyme in the pentose phosphate pathway and Calvin cycle. Propionamide-pyrazole-carboxylates (e.g., compounds C23 and C33) act as potent TKL inhibitors, disrupting carbon fixation and severely stunting root development in gramineous weeds[3].

HPPD_Pathway Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyr->HPP HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA PQ Plastoquinone & Tocopherols HGA->PQ Carot Carotenoid Biosynthesis PQ->Carot Bleach Foliar Bleaching & Plant Death Carot->Bleach Depletion Pyr Pyrazole Carboxylates (e.g., Z9, Z21) Pyr->HPPD Competitive Inhibition (π-π stacking)

Caption: HPPD inhibition pathway disrupted by novel pyrazole carboxylates.

Comparative Efficacy & Benchmarking Data

To objectively evaluate these novel compounds, we benchmark their in vitro enzyme inhibition kinetics and in vivo greenhouse efficacy against leading commercial herbicides. Recent data highlights the superiority of specific pyrazole carboxylate derivatives (such as Z9 and Z21 for HPPD, and C23 for TKL) in both potency and crop safety[2][3].

Quantitative Performance Summary
Compound / StandardPrimary TargetIC₅₀ (μM)Pre-Emergence Root Inhibition (%)*Post-Emergence EfficacyCrop Safety Profile
Compound Z9 AtHPPD0.05Not AssessedExcellentHigh (Maize, Wheat)
Compound Z21 AtHPPDN/A69.6%ExcellentHigh (Maize, Cotton)
Compound C23 SvTKLN/AHighGoodModerate
Mesotrione AtHPPD1.7641.7%ModerateModerate
Topramezone AtHPPD1.3353.0%ModerateModerate

*Note: Pre-emergence root inhibition evaluated against Echinochloa crusgalli (barnyardgrass) at standard application rates (150 g a.i./ha).

Data Insights: Compound Z9 exhibits an IC₅₀ of 0.05 μM against AtHPPD, making it exponentially more potent than Mesotrione (1.76 μM) and Topramezone (1.33 μM)[2]. Furthermore, Z21 demonstrates a 69.6% root inhibition rate compared to Mesotrione's 41.7%, highlighting the enhanced bioavailability and soil mobility of the optimized pyrazole carboxylate scaffold[2].

Self-Validating Experimental Protocols

To ensure the trustworthiness of our comparative analysis, the protocols detailed below are designed as self-validating systems . Internal controls and orthogonal validation steps are built directly into the workflow to prevent false positives and ensure reproducibility.

Workflow Synth Compound Synthesis & QC InVitro In Vitro Enzyme Assay (IC50) Synth->InVitro Lead Selection PreEm Pre-Emergence Bioassay InVitro->PreEm PostEm Post-Emergence Bioassay InVitro->PostEm Safety Crop Safety Evaluation PreEm->Safety PostEm->Safety

Caption: Self-validating experimental workflow for herbicidal evaluation.

Protocol A: In Vitro Enzyme Inhibition Kinetics (AtHPPD)

Causality & Design Rationale: We utilize recombinant Arabidopsis thaliana HPPD (AtHPPD) because its highly conserved active site provides a standardized baseline, eliminating the variable of plant uptake/metabolism found in in vivo studies. To make this protocol self-validating, a positive control (Mesotrione) and a vehicle-only blank are run in parallel. The IC₅₀ is calculated using a 4-parameter logistic curve, ensuring the dose-response relationship is mathematically robust and not an artifact of assay interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.0) containing 2 mM sodium ascorbate, 10 μM FeSO₄, and 100 nM purified recombinant AtHPPD.

  • Inhibitor Incubation: Dissolve the pyrazole carboxylate derivatives (e.g., Z9) in DMSO. Add varying concentrations (0.001 μM to 10 μM) to the enzyme mixture. Self-Validation Step: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Pre-incubate the mixture at 30°C for 15 minutes. Initiate the reaction by adding 100 μM of the substrate, 4-hydroxyphenylpyruvate (HPP).

  • Quantification: Because the product (homogentisate) is unstable, measure oxygen consumption continuously using a Clark-type oxygen electrode, or couple the reaction to a secondary colorimetric assay.

  • Data Analysis: Plot the fractional activity against the log of the inhibitor concentration. Extract the IC₅₀ using non-linear regression.

Protocol B: Greenhouse Pre- and Post-Emergence Bioassays

Causality & Design Rationale: Compounds are applied at precise rates (e.g., 150 g a.i./ha) using an automated track sprayer rather than manual application. This choice is critical because it ensures uniform droplet size and distribution, accurately mimicking commercial tractor-mounted booms. Furthermore, root and stem inhibition are measured separately; pre-emergence herbicides often arrest radicle elongation before hypocotyl emergence, meaning a combined biomass metric would obscure the compound's primary mode of action.

Step-by-Step Methodology:

  • Soil Preparation: Fill 9-cm diameter plastic pots with a standardized mixture of loam, peat, and sand (2:1:1 ratio) to ensure consistent drainage and compound retention.

  • Seeding: Sow seeds of target weeds (e.g., Echinochloa crusgalli, Digitaria sanguinalis) and crops (Maize, Wheat, Cotton) at a uniform depth of 1 cm.

  • Pre-Emergence Treatment: 24 hours post-seeding, apply the pyrazole carboxylate solutions (formulated with 0.1% Tween-80 surfactant) using a track sprayer calibrated to deliver 150 g a.i./ha.

  • Post-Emergence Treatment: For a separate cohort, allow plants to reach the 2- to 3-leaf stage (approx. 14 days) before spraying the formulated compounds.

  • Evaluation: Maintain pots in a greenhouse at 25±2°C with a 14-hour photoperiod. At 21 days post-treatment, harvest the plants. Self-Validation Step: Wash roots meticulously and measure root length and fresh stem weight independently. Compare against untreated controls to calculate the exact percentage of growth inhibition.

Conclusion & Future Perspectives

The structural evolution of pyrazole carboxylates represents a significant leap forward in agrochemical design. By shifting from traditional triketones to benzoyl- and propionamide-substituted pyrazoles, researchers have achieved sub-micromolar enzyme inhibition (IC₅₀ = 0.05 μM for Z9) while maintaining excellent crop selectivity[2]. The π-π stacking interactions facilitated by these novel scaffolds not only increase binding affinity to targets like HPPD and TKL but also provide metabolic stability within safe crops like maize and wheat[2][3]. Future drug development should focus on optimizing the soil half-life of these compounds to balance long-term pre-emergence control with environmental stewardship.

References

  • Zeng, H., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry. URL: [Link]

  • Sun, S., et al. (2024). Discovery of novel Propionamide-Pyrazole-Carboxylates as Transketolase-inhibiting herbicidal candidates. Pest Management Science. URL: [Link]

  • Fu, Y., et al. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances. URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

Disclaimer: The following procedural guide is synthesized from available hazard classifications for 5-Bromo-1-ethyl-3-methyl-1H-pyrazole and safety data for structurally analogous brominated heterocyclic compounds. A spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following procedural guide is synthesized from available hazard classifications for 5-Bromo-1-ethyl-3-methyl-1H-pyrazole and safety data for structurally analogous brominated heterocyclic compounds. A specific, verified Safety Data Sheet (SDS) for this exact CAS number (1782381-52-5) is not universally available. Therefore, this document serves as an expert-level guide based on established principles of chemical safety and waste management. It is imperative that all researchers, scientists, and drug development professionals consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before proceeding.

Introduction: The Imperative for Diligence

5-Bromo-1-ethyl-3-methyl-1H-pyrazole is a halogenated heterocyclic compound, a class of chemicals widely utilized as building blocks in pharmaceutical and agrochemical synthesis. The presence of a bromine atom on the pyrazole ring imparts specific reactivity but also necessitates a rigorous and informed approach to its handling and disposal. Improper disposal not only poses a direct risk to laboratory personnel through acute toxicity and irritation but also threatens environmental integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in the principles of causality and self-validating safety protocols.

Section 1: Hazard Profile and Risk Assessment

Understanding the intrinsic hazardous properties of a chemical is the foundational step in developing safe handling and disposal procedures. 5-Bromo-1-ethyl-3-methyl-1H-pyrazole is classified with several key hazards that dictate the necessary precautions.[1]

Table 1: Hazard Classification for 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

Hazard ClassificationHazard CodeSignal WordDescription of Risk
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationH315WarningCauses skin irritation.[1]
Eye IrritationH319WarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause respiratory irritation, drowsiness or dizziness.[1]

Causality of Hazard: The toxicity profile is typical for many functionalized, brominated organic molecules. The bromine atom increases the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes. Upon metabolic activation, dehalogenation can generate reactive intermediates. The pyrazole core itself, while common in pharmaceuticals, can present toxicological concerns depending on its substitution pattern. Therefore, the risk is not merely from surface irritation but also from systemic effects following absorption.

Section 2: Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before any waste is handled, the environment and the operator must be prepared. These preliminary steps are non-negotiable and form the first layer of a self-validating safety system.

  • Primary Engineering Control: All handling and segregation of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole waste must be conducted within a certified chemical fume hood.[2][3] This is critical to mitigate the risk of inhaling harmful vapors, which can cause respiratory irritation and potential systemic toxicity.[1]

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential.

    • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles.[4] When handling larger quantities or where splashing is possible, augment this with a full-face shield.[2]

    • Hand Protection: Use chemically resistant gloves. Nitrile or neoprene gloves are appropriate for incidental contact.[2] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[4]

    • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.[2]

Section 3: Step-by-Step Waste Segregation & Collection Protocol

Proper segregation at the point of generation is the most critical logistical step in chemical waste management. It prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.

  • Designate a Waste Container:

    • Select a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight screw cap.[5]

    • The container must be in good condition, free of cracks or residue.

  • Label the Container (Before Use):

    • Affix a completed EHS-provided hazardous waste label.[5]

    • Clearly write the full chemical name: "5-Bromo-1-ethyl-3-methyl-1H-pyrazole " and list any other components (e.g., solvents).[5][6] Do not use abbreviations.

    • The label must include the hazard characteristics: "Toxic," "Irritant." [6]

    • Crucially, designate it as "Halogenated Organic Waste." [6] This classification is vital for proper disposal routing, typically to a high-temperature incinerator.

  • Collect and Segregate Waste Streams:

    • Pure/Concentrated Waste: Transfer any unused or expired 5-Bromo-1-ethyl-3-methyl-1H-pyrazole directly into the designated hazardous waste container.

    • Contaminated Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent paper) must be collected in a separate, clearly labeled solid hazardous waste container.[6]

    • Contaminated Solutions/Rinsate: The first rinse of any glassware that contained the compound must be collected as hazardous waste in the designated liquid waste container.[5] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but this requires EHS approval. Never assume.

  • Maintain Safe Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[4][5]

    • Store the container in a designated satellite accumulation area within the lab, which should be a cool, dry, and well-ventilated location away from incompatible materials.[6]

    • Ensure the waste container is within a secondary containment bin to mitigate leaks or spills.[5]

Section 4: Emergency Procedures: Spill Management

Immediate and correct action during a spill is critical to mitigating exposure and environmental release.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Control Vapors & Ignition Sources: Ensure the spill occurs within a fume hood if possible. Extinguish any nearby sources of ignition as a precaution.

  • Contain the Spill: Use an inert absorbent material such as sand, diatomaceous earth, or commercial sorbent pads to cover and contain the spill.[3] Do not use combustible materials like paper towels or sawdust. [2]

  • Collect Waste: Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), collecting all cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS department, regardless of the spill's size.

Section 5: Final Disposal Pathway

The final stage of disposal involves transferring custody of the waste to certified professionals.

  • Scheduled Pickup: Do not allow hazardous waste to accumulate in the laboratory.[5] Contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup.[7]

  • Incineration: The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[8] This process is designed to break down the molecule completely and neutralize the resulting acidic gases (such as hydrogen bromide).

  • Regulatory Compliance: The entire process, from generation to final disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9] Your EHS department ensures that the licensed disposal company adheres to these stringent standards.

Visualization: Waste Segregation Workflow

The following diagram illustrates the decision-making process for the proper segregation of waste generated from working with 5-Bromo-1-ethyl-3-methyl-1H-pyrazole.

G cluster_prep Preparation cluster_waste Waste Segregation cluster_storage Storage & Disposal start Waste Generation (5-Bromo-1-ethyl-3-methyl-1H-pyrazole) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision What is the waste form? ppe->decision liquid_waste Collect in Labeled 'Halogenated Organic Liquid Waste' Container decision->liquid_waste  Pure Compound or  Contaminated Solution solid_waste Collect in Labeled 'Contaminated Solid Waste' Container decision->solid_waste  Contaminated Labware  (Gloves, Tips, etc.) rinse_waste Collect FIRST Rinse in 'Halogenated Organic Liquid Waste' Container decision->rinse_waste  Empty Glassware  (First Rinse) storage Store in Secondary Containment in Satellite Accumulation Area liquid_waste->storage solid_waste->storage rinse_waste->storage pickup Arrange Pickup by EHS / Licensed Contractor storage->pickup

Caption: Waste Segregation and Disposal Workflow.

References

  • 5-bromo-1-ethyl-3-methyl-1H-pyrazole — Chemical Substance Information. NextSDS. [Link]

  • MSDS of 5-Bromo-3-methyl-1H-pyrazole. Capot Chemical. [Link]

  • 5-BROMO-3-METHYL-1H-PYRAZOLE — Chemical Substance Information. NextSDS. [Link]

  • Bromine Standard Operating Procedure. Rutgers University Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Bromine in orgo lab SOP. Providence College Environmental Health and Safety. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

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